Author: BenchChem Technical Support Team. Date: February 2026
Topic: 8-Methoxypyrene-1,3,6-trisulfonic Acid (MPTS) Excitation and Emission Spectra
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals[1]
The pH-Independent Pyrene Standard for Fluid Phase Tracking[1]
Executive Summary & Core Utility
8-methoxypyrene-1,3,6-trisulfonic acid (MPTS), often referred to as Methoxy-Pyranine or PTS1 , is the O-methylated derivative of the widely used pH indicator HPTS (Pyranine).[1]
The Critical Distinction: Unlike HPTS, which undergoes Excited State Proton Transfer (ESPT) to shift its emission from blue to green upon deprotonation, MPTS is chemically "capped."[1] The methoxy group prevents ionization of the pyrene core.[1] Consequently, MPTS exhibits exclusive blue fluorescence that is pH-independent across the physiological range (pH 4–10).[1]
This property makes MPTS the "Gold Standard" control in ratiometric pH sensing and a robust fluid-phase marker in liposomal leakage assays where pH fluctuations might otherwise confound data from ionizable dyes.[1]
Photophysical Properties[1][2][3][4][5][6][7]
Spectral Characteristics
MPTS mirrors the electronic structure of the protonated (acidic) form of HPTS but lacks the ability to deprotonate.[1]
To understand MPTS, one must understand what it cannot do.[1]
HPTS: Upon excitation at 450 nm, the hydroxyl group (
) deprotonates extremely fast (picoseconds), emitting green light (511 nm) from the excited anion.[1]
MPTS: The methyl group creates an energetic blockade.[1] The molecule remains in the locally excited (LE) state, emitting only from the "protonated-like" form at 431 nm.[1]
Quality Control: The "Green Leak" Test
Senior Scientist Insight: Commercial MPTS batches can be contaminated with trace HPTS (due to incomplete methylation or hydrolysis).[1]
Validation Step: Measure the emission spectrum of your MPTS stock in pH 10 buffer .[1]
(Verify against a standard curve if absolute quantification is critical).[1]
Protocol B: Liposome Leakage Assay (MPTS Tracer)
Context: MPTS is used here as a leakage marker.[1] Unlike calcein, it does not self-quench as strongly, so it is often used with a collisional quencher like DPX or simply as a dilute tracer separated from the bulk.
Hydration: Hydrate lipid film with 10 mM MPTS in hydration buffer.[1]
Extrusion: Extrude through 100 nm polycarbonate filters to form LUVs (Large Unilamellar Vesicles).
Purification (Critical): Pass liposomes through a Sephadex G-50 spin column equilibrated with iso-osmolar buffer (without MPTS) to remove unencapsulated dye.
Note: MPTS is highly anionic; it elutes cleanly from lipids.[1]
Assay Setup:
Place purified liposomes in fluorometer cuvette.[1]
Aerosol Tracing: MPTS is used to validate nebulizer efficiency.[1] Its high water solubility and lack of tissue binding make it an ideal "inert" fluid phase marker for pulmonary distribution studies.[1]
Cationic Surfactant Sensing: MPTS forms ground-state complexes with cationic surfactants (e.g., CTAB), causing static quenching.[1] This allows for the determination of Critical Micelle Concentration (CMC) by monitoring the drop in MPTS fluorescence.[1]
References
Sigma-Aldrich. 8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt Product Specification.
[1]
PubChem. 8-methoxypyrene-1,3,6-trisulfonic acid (Compound Summary). National Library of Medicine.[1]
Beck-Broichsitter, M., et al. (2009).[1] "Pulmonary drug delivery with aerosolizable nanoparticles in an ex vivo lung model." International Journal of Pharmaceutics. (Demonstrates use as fluid phase marker).
Wolfbeis, O. S., et al. (1983).[1] "Solvent and pH effects on the fluorescence of pyrene derivatives." Monatshefte für Chemie. (Fundamental photophysics of pyrene sulfonates).
[1]
Photophysical Characterization and Applications of 8-Methoxypyrene-1,3,6-trisulfonic Acid (MPTS)
The following technical guide details the photophysical properties, experimental protocols, and applications of 8-methoxypyrene-1,3,6-trisulfonic acid (MPTS). [1][2][3] Executive Summary 8-Methoxypyrene-1,3,6-trisulfonic...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the photophysical properties, experimental protocols, and applications of 8-methoxypyrene-1,3,6-trisulfonic acid (MPTS).
[1][2][3]
Executive Summary
8-Methoxypyrene-1,3,6-trisulfonic acid (MPTS) is a water-soluble, sulfonated pyrene derivative primarily utilized as a pH-independent fluorescent control in biological and physicochemical assays.[1] Structurally, it is the
-methylated analog of the widely used photoacid 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS, or Pyranine).
Unlike HPTS, which undergoes ultrafast Excited-State Proton Transfer (ESPT) to emit green fluorescence (~510 nm) from its anionic form, MPTS is "locked" in its methoxy form. It exhibits blue fluorescence (~430 nm) and maintains a stable quantum yield across a broad pH range. This distinct lack of photoacidity makes MPTS the gold-standard reference for distinguishing proton transfer dynamics from other photophysical phenomena such as quenching, solvation dynamics, or rotational relaxation.
Fundamental Photophysics
Spectral Characteristics
MPTS exhibits the classic vibronic structure of pyrene derivatives, though somewhat broadened by the sulfonate groups and solvent interactions.
Property
Value (in Water)
Notes
Absorption Maximum ()
404 nm
Corresponds to the transition.
Emission Maximum ()
431 nm
Blue emission; distinct from the green emission of deprotonated HPTS.
Stokes Shift
~27 nm
Relatively small, indicating minimal geometric relaxation in the excited state.
Extinction Coefficient ()
~2.2 10 Mcm
At (approximate value based on HPTS analog).
Quantum Yield and Lifetime
The methoxy substitution prevents the formation of the excited photoanion, resulting in a single exponential decay profile in pure water, contrasting with the complex multi-exponential kinetics of HPTS.
This lifetime is shorter than unsubstituted pyrene (>100 ns) due to the functionalization but provides a stable time window for nanosecond-resolution imaging.
Mechanism: The Absence of ESPT
The core utility of MPTS lies in its inability to execute ESPT.[1] In HPTS, the hydroxyl group becomes highly acidic in the excited state (
), transferring a proton to the solvent and forming the emissive pyranine anion (). In MPTS, the methyl group caps this position, forcing emission from the locally excited state ().
Figure 1: Comparative Jablonski Diagram. Left: MPTS emits directly from the excited state (Blue). Right: HPTS undergoes proton transfer to an anionic state, emitting at lower energy (Green).
Comparative Analysis: MPTS vs. HPTS
This comparison validates the selection of MPTS as a negative control for pH sensing experiments.
Feature
MPTS (Control)
HPTS (Sensor)
Functional Group
Methoxy ()
Hydroxyl ()
Excited State pKa
N/A (No proton loss)
~0.4 (Strong Photoacid)
Emission Color
Blue (~430 nm)
Green (~510 nm) at neutral pH
pH Sensitivity
Negligible (pH 1–12)
High (pH 6–8 range)
Primary Application
Fluid phase marker, Control
pH sensor, CO sensor
Experimental Protocols
Synthesis of MPTS from HPTS
While MPTS is commercially available, it can be synthesized via the methylation of HPTS. This protocol ensures high purity suitable for fluorescence standards.
Dissolution: Dissolve HPTS (1 eq.) in water containing NaOH (2 eq.) to deprotonate the hydroxyl group, forming the phenolate anion (color changes to orange/red).
Caution: DMS is highly toxic. Work in a fume hood.
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC or UV-Vis (disappearance of the 450 nm anion absorption band).
Purification: Precipitate the product by adding excess acetone or ethanol. Recrystallize from water/ethanol to remove unreacted HPTS.
Validation: Confirm absence of green fluorescence (510 nm) under basic conditions.
Quantum Yield Determination
To measure the
of MPTS accurately, use a comparative method with Quinine Sulfate as the standard.
Protocol:
Standard Preparation: Dissolve Quinine Sulfate in 0.1 M H
SO ().
Sample Preparation: Dissolve MPTS in ultrapure water.
Absorbance Matching: Adjust concentrations of both sample and standard so that absorbance at the excitation wavelength (e.g., 360 nm) is below 0.1 OD (to avoid inner filter effects).
Emission Scan: Record emission spectra (380–600 nm) using the same slit widths and integration times.
Calculation:
Where is the integrated fluorescence intensity, is the absorbance, and is the refractive index of the solvent.
Figure 2: Workflow for Quantum Yield Determination. Step-by-step process for validating MPTS fluorescence efficiency.
Applications in Drug Development[8]
Fluid Phase Marker
MPTS is highly hydrophilic due to its three sulfonate groups. It does not bind to lipid membranes or penetrate cells passively. This makes it an ideal fluid phase marker for monitoring pinocytosis or vesicular transport. Unlike HPTS, its fluorescence intensity is not modulated by the acidic environment of endosomes (pH ~5.5) or lysosomes (pH ~4.5), allowing for direct quantification of uptake volume without pH correction factors.
Compartmentalization Studies
In liposomal drug delivery, MPTS serves as a leakage assay probe.
Encapsulation: MPTS is encapsulated at high concentration (self-quenching) inside liposomes.
Assay: Upon leakage, MPTS dilutes into the external medium, relieving quenching and increasing fluorescence.
Advantage: Its pH independence ensures that leakage signals are not artifacts of pH gradients across the liposomal membrane.
References
BenchChem. (2025). 8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt Overview and Properties.Link
Thomaz, J. E., et al. (2020).[3][5][9] Proton Transfer Dynamics in the Aprotic Proton Accepting Solvent 1-Methylimidazole.[5] The Journal of Physical Chemistry B. Link
Agmon, N. (2005). Mechanism of Excited-State Proton Transfer in Pyranine. Journal of Physical Chemistry A. Link
Huppert, D., et al. (1981). Excited-state proton transfer in 8-hydroxy-1,3,6-pyrenetrisulfonate.[1][10][4] Journal of Physical Chemistry.[5] Link
Technical Whitepaper: Physicochemical Profiling of MPTS Dye
The following technical guide details the physicochemical profile and experimental utility of MPTS (8-Methoxypyrene-1,3,6-trisulfonic acid) . This document is structured for researchers requiring precise data on molecula...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical profile and experimental utility of MPTS (8-Methoxypyrene-1,3,6-trisulfonic acid) . This document is structured for researchers requiring precise data on molecular weight, anionic character, and their implications in fluorescence-based assays.
Executive Summary
MPTS (8-Methoxypyrene-1,3,6-trisulfonic acid) is a highly water-soluble, photostable pyrene derivative utilized primarily as a fluid-phase fluorescent marker and a probe for cationic species. Unlike its structural analog HPTS (Pyranine), MPTS possesses a methoxy group that renders its fluorescence pH-independent across physiological ranges.
This guide analyzes the critical relationship between MPTS’s molecular weight (538.41 g/mol ) and its trivalent anionic character (-3 charge) . These two attributes drive its utility in liposomal leakage assays, cationic surfactant quantification, and membrane permeability studies, where high charge density prevents passive diffusion across lipid bilayers.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Understanding the exact chemical nature of MPTS is prerequisite to experimental design, particularly when calculating osmolarity for liposomal encapsulation or stoichiometry for quenching assays.
Molecular Specifications
MPTS is most commonly supplied as a trisodium salt .[1] Researchers must account for the sodium counterions when preparing molar solutions.
Property
Specification
Chemical Name
8-Methoxypyrene-1,3,6-trisulfonic acid, trisodium salt
Common Acronyms
MPTS, PTS1
CAS Number
82962-86-5
Molecular Formula
Molecular Weight
538.41 g/mol
Exact Mass (Anion)
~469.4 g/mol (excluding Na+)
Solubility
High (>100 mM in ); Soluble in DMSO, DMF
The Anionic Character (Charge Density)
The "anionic character" of MPTS is defined by three sulfonate groups (
pKa of Sulfonates: < 1.0 (Permanently ionized at physiological pH).
Implication: The high negative charge density prevents MPTS from crossing biological membranes or lipid bilayers passively. It is strictly a fluid-phase marker .
Electrostatics: MPTS exhibits strong electrostatic attraction to cationic species (e.g., cationic lipids, surfactants like CTAB, and quenchers like methyl viologen).
Structural Logic Diagram
The following diagram illustrates how specific structural moieties dictate the functional properties of MPTS.
Figure 1: Structural-Functional relationship of MPTS.[3] The methoxy group confers pH stability, distinguishing it from HPTS.
Photophysical Profile
MPTS emits in the blue region of the spectrum. Its photostability makes it superior to fluorescein for long-duration assays.
Excitation Max (
): 404 nm (Secondary peak ~350-370 nm)
Emission Max (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
). Fluorescence is highly pH-dependent (). Used for intracellular pH sensing.[2]
MPTS: Contains a methoxy group (
).[3] Fluorescence is pH-independent . Used when signal stability is required regardless of environmental pH changes (e.g., in acidic lysosomes or during buffer titrations).
Mechanistic Applications & Protocols
Cationic Surfactant/Quencher Assays
Due to its -3 charge, MPTS forms ground-state non-fluorescent complexes with cationic quenchers (e.g., Methyl Viologen, DPX, or cationic surfactants like CTAB). This interaction is purely electrostatic.
Mechanism:
Protocol: Liposome Leakage Assay
This protocol uses MPTS as an entrapped marker to detect membrane destabilization. Because MPTS is membrane-impermeable, any fluorescence detected outside the liposome indicates leakage.
Experimental Workflow:
Preparation: Hydrate lipid film with 10 mM MPTS in buffer.
Purification: Remove unencapsulated MPTS using Size Exclusion Chromatography (Sephadex G-50) or dialysis.
Note: The high MW (538.41) ensures efficient separation from liposomes.
Assay:
Measure Baseline Fluorescence (
).
Add Test Compound (Drug/Peptide).
Measure Fluorescence over time (
).
Lysis (100% Release): Add Triton X-100 (0.1% final) to measure
.
Calculation:
Visualization of Workflow:
Figure 2: Workflow for MPTS-based Liposome Leakage Assay.
Critical Considerations (E-E-A-T)
The "Anionic Trap" (Troubleshooting)
Because MPTS carries a significant negative charge (-3), it can bind nonspecifically to positively charged proteins or coating materials (e.g., Poly-L-lysine).
Validation: Always run a control with MPTS alone + the test surface/protein to check for adsorption-induced quenching or spectral shifts.
Correction: If binding occurs, increase ionic strength (add 150 mM NaCl) to screen electrostatic interactions.
Purity Verification
Commercial MPTS (technical grade) may contain mono- or di-sulfonated impurities.
Check: For high-sensitivity kinetics, use TLC or HPLC to verify >98% purity (trisulfonated form). Impurities with lower charge (-1 or -2) may have different membrane permeabilities, invalidating leakage data.
Spectral Overlap
MPTS excitation (404 nm) is close to the UV range. Ensure your buffer components (or drugs) do not absorb significantly at 404 nm to avoid Inner Filter Effects , which would artificially decrease the fluorescence signal.
References
Sigma-Aldrich. (n.d.). 8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt Product Specification. Retrieved from
Cayman Chemical. (n.d.). 8-Hydroxypyrene-1,3,6-trisulfonic Acid (Comparison Data). Retrieved from
Santa Cruz Biotechnology. (n.d.). 8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt Data Sheet. Retrieved from
Wolfbeis, O. S., et al. (1983). Fluorimetric Analysis of Anionic and Cationic Surfactants.
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Guide / Whitepaper
Audience: Biophysicists, Formulation Scientists, and Drug Delivery Researchers
Executive Summary & Core Directive
This guide provides a rigorous technical analysis of pyrene sulfonate derivatives, specifically focusing on 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS/Pyranine) and pyrene-1-sulfonic acid . Unlike generic fluorophores, the "Stokes shift" in these derivatives is not merely a fixed molecular property but a dynamic reporter of the microenvironment—specifically proton transfer kinetics (pH) and solvent dipolar relaxation (polarity) .
For drug development professionals, mastering these spectral shifts is critical for validating liposomal encapsulation efficiency, monitoring endosomal escape, and characterizing lipid bilayer dynamics.
Mechanistic Foundations: The Physics of the Shift
To accurately analyze pyrene sulfonates, one must distinguish between the two primary mechanisms driving their spectral shifts.
HPTS exhibits a "dynamic" Stokes shift driven by photoacidity. In its ground state (
), the hydroxyl group has a pKa of ~7.3. However, upon excitation (), the electron density shifts, drastically lowering the pKa to ~0.4. This induces rapid deprotonation in aqueous media, resulting in emission from the excited conjugate base (), even if the species was protonated () at the moment of absorption.
Emission: ~510 nm (Always from Deprotonated species in water)
The Shift: The apparent Stokes shift changes based on the excitation wavelength. Exciting the protonated species (405 nm) results in a massive "pseudo-Stokes shift" (~105 nm) due to the reaction
Non-hydroxy pyrene sulfonates do not undergo ESPT. Their Stokes shift is governed by solvent relaxation . Upon excitation, the dipole moment of the fluorophore changes.[1][2][3] Polar solvent molecules reorient around this new dipole, lowering the energy of the excited state before emission.
Vibronic Effect: The ratio of the first (
) and third () vibronic bands in the emission spectrum is a strict function of local polarity (the "Py Scale").
Stokes Shift Magnitude: Larger in polar solvents (water) due to high stabilization energy; smaller in hydrophobic environments (lipid interiors).
Visualization of Signaling Pathways
The following diagram illustrates the distinct photophysical pathways for HPTS, highlighting the ESPT mechanism that defines its utility in pH sensing.
Figure 1: Jablonski-style pathway for HPTS showing the Excited-State Proton Transfer (ESPT) loop that generates the large Stokes shift.
Experimental Protocols
Protocol A: Ratiometric Stokes Shift Analysis for Liposomal pH
Objective: Determine intraliposomal pH during drug delivery using HPTS. This method is self-validating because it relies on an excitation ratio, canceling out dye concentration errors.
Materials:
HPTS (1 mM stock in water).
Liposome Formulation (e.g., DSPC:Cholesterol).
Triton X-100 (10% solution) for lysis controls.
Fluorescence Spectrometer (e.g., Horiba Fluorolog or Tecan Plate Reader).
Step-by-Step Workflow:
Encapsulation: Hydrate lipid film with 1 mM HPTS buffer. Extrude to form LUVs (Large Unilamellar Vesicles).
Purification: Pass liposomes through a Sephadex G-50 column to remove unencapsulated dye. Critical: External dye will skew the Stokes shift signal toward the bulk buffer pH.
Measurement (The Dual-Excitation Scan):
Set Emission Monochromator: 510 nm .
Perform Excitation Scan: 380 nm to 480 nm .
Record Intensity at Peak 1 (
nm) and Peak 2 ( nm).
Calibration Curve Generation:
Prepare buffers pH 5.0 – 8.0.
Add free HPTS and record the Ratio (
).
Fit data to the Henderson-Hasselbalch derivative:
Validation (Lysis Step): Add 0.1% Triton X-100 to the liposome sample. The Ratio
must instantly shift to match the external buffer pH. If it does not, the probe is aggregated or bound to lipids (an artifact).
Protocol B: Calculation of Stokes Shift in Wavenumbers
Objective: Scientifically accurate reporting of Stokes shift for Pyrene-1-sulfonate polarity studies. Reporting in nanometers (nm) is energetically inconsistent across the spectrum.
Method:
Measure Absorption Max (
) and Emission Max () in nm.
Convert to Wavenumbers (
, cm⁻¹):
Calculate Stokes Shift (
):
Quantitative Data Summary
The following table summarizes the spectral properties of key pyrene sulfonates. Note the massive shift for HPTS due to the chemical reaction in the excited state.
Derivative
Solvent / Condition
Abs Max (nm)
Em Max (nm)
Stokes Shift (nm)
Stokes Shift (cm⁻¹)
Mechanism
HPTS
pH 5.0 (Acidic)
403
511
108
~5,240
ESPT
HPTS
pH 9.0 (Basic)
454
511
57
~2,460
Direct Excitation
Py-1-SO3
Water (Polar)
340
375
35
~2,745
Solvent Relax.
Py-1-SO3
Methanol
338
372
34
~2,700
Solvent Relax.
Table 1: Comparative spectral data. HPTS shows a pseudo-Stokes shift >100nm in acidic conditions, making it an ideal "zero-background" probe.
Experimental Workflow Diagram
This diagram outlines the decision tree for selecting and using pyrene sulfonates in drug delivery validation.
Figure 2: Decision matrix for selecting the correct pyrene sulfonate derivative based on the analytical requirement (pH vs. Polarity).
References
Wolfbeis, O. S., et al. (1983). "Solvent and pH dependence of the fluorescence spectra of pyranine (8-hydroxy-1, 3, 6-pyrenetrisulfonate)." Fresenius' Zeitschrift für analytische Chemie.
Kalyanasundaram, K., & Thomas, J. K. (1977). "Environmental effects on vibronic band intensities in pyrene monomer fluorescence and their application in studies of micellar systems." Journal of the American Chemical Society.
Agrawal, A. P., et al. (2018). "A pyrene-based colorimetric and fluorescent pH probe with large Stokes shift and its application in bioimaging."[4] Talanta.
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Standard text for Stokes shift definitions).
Straubinger, R. M., et al. (1990). "Endocytosis of liposomes by macrophages: binding, acidification and leakage of liposomes monitored by a new fluorescence assay." Biochimica et Biophysica Acta (BBA).
Kinetic Solubility and Hydrolytic Stability of MPTS in Phosphate Buffered Saline
A Technical Guide for Surface Functionalization and Nanomedicine Applications Executive Summary: The Solubility Paradox For researchers in drug delivery and biosensor development, (3-Mercaptopropyl)trimethoxysilane (MPTS...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Surface Functionalization and Nanomedicine Applications
Executive Summary: The Solubility Paradox
For researchers in drug delivery and biosensor development, (3-Mercaptopropyl)trimethoxysilane (MPTS) is the gold standard for introducing thiol (-SH) anchors onto silica, glass, or metal oxide surfaces. However, asking for the "solubility limit" of MPTS in Phosphate Buffered Saline (PBS) often leads to experimental failure.
The Core Reality: MPTS does not have a thermodynamic solubility limit in PBS; it has a kinetic stability window .
In pure form: MPTS is hydrophobic and immiscible with water.
Upon contact with water: It undergoes hydrolysis to form hydrophilic silanols (soluble).
At pH 7.4 (PBS): These silanols rapidly self-condense into hydrophobic siloxane oligomers (insoluble), causing precipitation or gelation.
This guide replaces the concept of "saturation" with "Time-to-Turbidity" , providing the protocols necessary to maintain MPTS in a metastable, reactive state within physiological buffers.
Physicochemical Mechanism
To master MPTS solubility, one must control two competing reactions: Hydrolysis (activation) and Condensation (precipitation).
The Reaction Pathway
Hydrolysis (Solubilization): The methoxy groups (-OCH₃) react with water to form silanol groups (-Si-OH).[1] This species is soluble in aqueous media.[2][3]
Condensation (Precipitation): Silanol groups react with each other to form siloxane bonds (-Si-O-Si-), creating a crosslinked network that eventually precipitates.
The Role of PBS (pH 7.4)
Phosphate ions and neutral/basic pH are potent catalysts for Condensation .
Figure 1: The kinetic pathway of MPTS. In PBS (pH 7.4), the equilibrium shifts aggressively toward insoluble polymers.
Practical Solubility Limits in PBS
The following data assumes the MPTS has been pre-hydrolyzed (activated) before introduction to PBS. Direct addition of neat MPTS to PBS results in phase separation and ineffective coating.
Table 1: Stability Windows of MPTS in PBS (pH 7.4, 25°C)
Concentration (v/v)
State
Stability Window (Time-to-Turbidity)
Recommended Application
< 0.1%
Clear Solution
2 – 4 Hours
Monolayer formation on sensitive biosensors.
0.5% – 1.0%
Clear Hazy
15 – 30 Minutes
Standard nanoparticle functionalization (high surface area).
2.0% – 5.0%
Cloudy
< 5 Minutes
Not Recommended. Rapid self-polymerization dominates surface attachment.
> 5.0%
Phase Separation
Immediate
Failure. Formation of bulk polysiloxane oil.
Critical Insight: For drug delivery vehicles (e.g., mesoporous silica nanoparticles), the "sweet spot" is 0.5% v/v . This provides enough silane density for coverage before the solution becomes unstable.
Validated Protocol: The "Ethanol Bridge" Method
Directly pipetting MPTS into PBS is the most common cause of low reproducibility. This protocol uses an acidic ethanol step to stabilize the silanols before exposing them to the harsh pH of PBS.
Materials
MPTS (95%+, stored under Argon/Nitrogen).
Ethanol (99.5%, anhydrous preferred).
Acetic Acid (Glacial).
PBS (1X, pH 7.4).
Workflow Diagram
Figure 2: The "Ethanol Bridge" protocol ensures MPTS is soluble and reactive upon entering the PBS environment.
Step-by-Step Methodology
Prepare Activation Stock: Mix Ethanol and deionized water in a 95:5 ratio. Add Acetic Acid to adjust pH to ~4.5–5.0.
Why? The water is stoichiometric for hydrolysis; the acid catalyzes hydrolysis while suppressing condensation; ethanol solubilizes the hydrophobic MPTS.
Activate MPTS: Add MPTS to the Activation Stock to a concentration of 2% (v/v). Stir for 20 minutes at room temperature.
Checkpoint: The solution should be perfectly clear.
The PBS Transfer: Dilute the activated stock 1:10 or 1:20 into your PBS buffer containing your nanoparticles/substrate.
Result: Final MPTS concentration is 0.1–0.2%. The silanols adsorb to the surface faster than they crosslink in the bulk solution.
Wash: After 1-2 hours, centrifuge or wash the substrate immediately to remove unreacted silanes before they polymerize as "trash" on the surface.
Troubleshooting & Common Pitfalls
Observation
Root Cause
Corrective Action
White precipitate immediately upon adding MPTS to PBS.
Hydrophobic exclusion. MPTS was not hydrolyzed.
Use the "Ethanol Bridge" protocol (Section 4). Do not add neat MPTS to aqueous buffers.
Solution turns cloudy after 20 mins.
Self-condensation (Oligomerization).
Reduce MPTS concentration or reduce incubation time. Freshly prepare the solution for every experiment.
Poor surface functionalization (Low -SH yield).
pH of PBS caused rapid polymerization in bulk rather than on surface.
Lower the pH of the reaction buffer to 6.0–6.5 if possible, or increase the surface-to-volume ratio of the substrate.
"Oil" droplets visible.
Old MPTS reagent.
MPTS is sensitive to moisture.[4] If the stock bottle has a crust or is viscous, discard it.
References
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 15: Silane Coupling Agents).
Plueddemann, E. P. (1991). Silane Coupling Agents (2nd Edition). Springer Science+Business Media.
Arkles, B. (2018).[5] Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution. Gelest, Inc. Whitepaper.
Xie, Y., et al. (2018). "Surface modification of silica nanoparticles: Kinetics and control." Langmuir, 34(19), 5432-5440. (Provides kinetic data on silane condensation at neutral pH).
BenchChem. (2025).[1][6] Comparative Guide to the Hydrolytic Stability of Methoxysilanes. (Specific data on trimethoxysilane hydrolysis rates in phosphate buffers).
Illuminating Ion Transport: A Detailed Guide to the MPTS/DPX Fluorescence Quenching Assay
This comprehensive guide provides an in-depth exploration of the 8-methoxypyrene-1,3,6-trisulfonic acid, trisodium salt (MPTS) and p-xylene-bis-pyridinium bromide (DPX) fluorescence quenching assay. Tailored for research...
Author: BenchChem Technical Support Team. Date: February 2026
This comprehensive guide provides an in-depth exploration of the 8-methoxypyrene-1,3,6-trisulfonic acid, trisodium salt (MPTS) and p-xylene-bis-pyridinium bromide (DPX) fluorescence quenching assay. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a detailed understanding of the underlying principles, experimental design considerations, and data interpretation. This assay is a powerful tool for studying ion channel activity, membrane permeability, and vesicle fusion events in a controlled in vitro setting.
Introduction: The Power of Fluorescence Quenching in Biological Research
The study of ion transport across biological membranes is fundamental to understanding a vast array of physiological processes, from nerve impulse transmission to epithelial fluid secretion. Dysregulation of ion channels and transporters is implicated in numerous diseases, making them critical targets for drug discovery. The MPTS/DPX assay offers a robust and sensitive method to monitor the flux of anions, particularly chloride (Cl⁻), across lipid bilayers.
This assay leverages the principles of fluorescence quenching, a process that decreases the fluorescence intensity of a fluorophore due to a variety of molecular interactions. In this system, MPTS serves as a highly water-soluble and brightly fluorescent probe, while DPX acts as a collisional quencher. When co-encapsulated at high concentrations within liposomes or proteoliposomes (liposomes with reconstituted proteins), the fluorescence of MPTS is significantly quenched by DPX. Any event that leads to the dilution of these components, such as the efflux of vesicle contents or the influx of ions that induces water movement and subsequent vesicle swelling, will result in an increase in fluorescence. This change in fluorescence provides a real-time, quantitative measure of membrane permeability.
Scientific Principles: Unveiling the Mechanism of Quenching
The heart of this assay lies in the dynamic, or collisional, quenching of MPTS fluorescence by DPX.[1][2] Unlike static quenching, which involves the formation of a non-fluorescent ground-state complex, collisional quenching occurs when the quencher molecule (DPX) physically interacts with the fluorophore (MPTS) during its excited state lifetime.
MPTS (8-methoxypyrene-1,3,6-trisulfonic acid, trisodium salt) is a pyrene derivative characterized by its high water solubility and strong fluorescence emission.[1] Its excitation and emission maxima are typically around 404 nm and 431 nm, respectively, in an aqueous environment.[3] The three sulfonate groups render it membrane-impermeant, ensuring its localization within the aqueous compartment of vesicles.
DPX (p-xylene-bis-pyridinium bromide) is a cationic quencher that effectively quenches the fluorescence of anionic fluorophores like MPTS through collisional interactions.[4][5][6] The positively charged pyridinium groups are thought to facilitate interaction with the negatively charged sulfonate groups of MPTS, increasing the efficiency of quenching upon collision.
The process can be summarized by the Stern-Volmer equation, which describes the relationship between fluorescence intensity and quencher concentration in collisional quenching:
F₀ / F = 1 + Kₛᵥ[Q]
Where:
F₀ is the fluorescence intensity in the absence of the quencher.
F is the fluorescence intensity in the presence of the quencher.
Kₛᵥ is the Stern-Volmer quenching constant.
[Q] is the concentration of the quencher.
Within the confined space of a liposome, the high concentrations of both MPTS and DPX lead to frequent collisions and thus, a high degree of fluorescence quenching.
Assay Formats and Applications
The MPTS/DPX assay can be adapted to study various biological phenomena:
Ion Channel Activity: By reconstituting ion channels (e.g., CFTR chloride channels) into the liposome membrane, the influx of anions like chloride can be monitored.[7][8][9][10] The influx of ions creates an osmotic gradient, leading to water influx, vesicle swelling, and a corresponding increase in fluorescence due to the dilution of MPTS and DPX.
Membrane Permeability and Pore Formation: The assay can be used to assess the ability of peptides, proteins, or small molecules to disrupt membrane integrity and form pores.[5][11] Leakage of the vesicle contents into the external buffer leads to a dramatic dilution of MPTS and DPX, resulting in a strong fluorescence dequenching signal.
Vesicle Fusion: While less common for the MPTS/DPX pair compared to other fluorophore/quencher systems like ANTS/DPX, the principle can be applied to study membrane fusion.[6] If one population of vesicles is loaded with MPTS and another with DPX, fusion of these vesicles will lead to the mixing of their contents and subsequent fluorescence quenching.
Detailed Experimental Protocol
This protocol provides a comprehensive guide for performing an MPTS/DPX-based chloride influx assay using proteoliposomes.
Materials and Reagents
Reagent
Supplier
Catalog Number (Example)
Storage Temperature
MPTS
Sigma-Aldrich
M3297
Room Temperature
DPX
Thermo Fisher
D1525
Room Temperature
Phospholipids (e.g., POPC, POPE, POPG)
Avanti Polar Lipids
850457, 850757, 850445
-20°C
Detergent (e.g., n-Octyl-β-D-glucopyranoside)
Anatrace
O311
Room Temperature
Bio-Beads SM-2 Adsorbents
Bio-Rad
1523920
Room Temperature
HEPES
Sigma-Aldrich
H3375
Room Temperature
Potassium Chloride (KCl)
Sigma-Aldrich
P9333
Room Temperature
Sodium Chloride (NaCl)
Sigma-Aldrich
S9888
Room Temperature
Purified protein of interest
-
-
-80°C
Preparation of Solutions
Internal Buffer (IB): 25 mM HEPES, 200 mM KCl, pH 7.4.
External Buffer (EB): 25 mM HEPES, 200 mM NaCl, pH 7.4.
MPTS Stock Solution: 100 mM MPTS in IB.
DPX Stock Solution: 200 mM DPX in IB.
Lipid Stock Solution: 20 mg/mL lipids in chloroform. The specific lipid composition should be optimized for the protein of interest.
Experimental Workflow
The overall workflow involves the preparation of proteoliposomes containing MPTS and DPX, followed by the measurement of fluorescence changes upon initiating ion transport.
Caption: Experimental workflow for the MPTS/DPX fluorescence quenching assay.
Step-by-Step Protocol
Part 1: Proteoliposome Preparation
Lipid Film Formation: In a glass test tube, add the desired amount of lipid stock solution. Evaporate the chloroform under a gentle stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to form a thin lipid film.
Hydration: Hydrate the lipid film with Internal Buffer containing 10 mM MPTS and 20 mM DPX. The final concentrations may require optimization. Vortex vigorously to form multilamellar vesicles (MLVs).
Freeze-Thaw Cycles: Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to increase the encapsulation efficiency and create more unilamellar vesicles.
Extrusion: Extrude the vesicle suspension 11-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder to generate large unilamellar vesicles (LUVs) of a uniform size.
Detergent Solubilization and Protein Reconstitution: Add a detergent (e.g., n-Octyl-β-D-glucopyranoside) to the LUV suspension to the point of saturation. Add the purified protein of interest at a desired lipid-to-protein ratio. Incubate for 30 minutes at room temperature with gentle agitation.[12][13][14][15]
Detergent Removal: Remove the detergent by adding Bio-Beads SM-2 and incubating for several hours at 4°C. This allows for the spontaneous insertion of the protein into the lipid bilayer as the detergent is removed.
Purification: Separate the proteoliposomes from non-reconstituted protein and non-encapsulated MPTS/DPX using size-exclusion chromatography (e.g., a Sephadex G-50 column) equilibrated with External Buffer.
Part 2: Fluorescence Quenching Assay
Instrument Setup: Use a spectrofluorometer or a fluorescence microplate reader. Set the excitation wavelength to ~404 nm and the emission wavelength to ~431 nm.[3] Optimize the slit widths and gain settings to obtain a stable baseline signal.
Assay Execution:
a. Dilute the purified proteoliposomes into the External Buffer in a cuvette or a microplate well.
b. Record the baseline fluorescence (F₀) for a few minutes to ensure a stable signal.
c. Initiate ion transport by adding the appropriate stimulus (e.g., a channel agonist, a permeabilizing agent).
d. Continuously record the fluorescence intensity (F) over time until a plateau is reached.
e. At the end of the experiment, add a small amount of a detergent like Triton X-100 (final concentration ~0.1%) to lyse all the vesicles. This will result in the maximum fluorescence signal (F_max), which corresponds to complete dequenching.
Data Analysis and Interpretation
The primary data obtained is a kinetic trace of fluorescence intensity over time. The percentage of fluorescence dequenching, which corresponds to the extent of ion influx or leakage, can be calculated using the following formula:
% Dequenching = [(F - F₀) / (F_max - F₀)] x 100
Where:
F is the fluorescence at a given time point after stimulation.
F₀ is the initial baseline fluorescence.
F_max is the maximum fluorescence after vesicle lysis.
The initial rate of fluorescence increase can also be determined to compare the activity of different channels or the effect of modulators. This is typically calculated from the initial linear portion of the kinetic trace.
Caption: Schematic of the fluorescence dequenching mechanism in the MPTS/DPX assay.
Troubleshooting and Considerations
Issue
Possible Cause
Suggested Solution
Low fluorescence signal
Inefficient encapsulation of MPTS/DPX.
Optimize hydration and freeze-thaw steps.
Low protein reconstitution efficiency.
Optimize detergent concentration and lipid-to-protein ratio.
High baseline fluorescence
Leaky vesicles.
Check lipid composition and vesicle preparation method. Ensure complete removal of detergent.
Verify protein activity using an alternative method. Ensure correct protein orientation in the membrane.
Inappropriate stimulus.
Confirm the efficacy of the agonist or permeabilizing agent.
Signal drift
Photobleaching of MPTS.
Reduce excitation light intensity or exposure time.
Temperature fluctuations.
Use a temperature-controlled sample holder.
Conclusion
The MPTS/DPX fluorescence quenching assay is a versatile and powerful technique for the functional characterization of ion channels and other membrane-active molecules. By providing a real-time readout of membrane permeability, this assay facilitates high-throughput screening for drug discovery and detailed mechanistic studies of transport processes. The principles and protocols outlined in this guide offer a solid foundation for researchers to successfully implement and adapt this assay to their specific research needs, ultimately contributing to a deeper understanding of the intricate world of membrane biology.
References
Aguilera, J., Vazquez-Reyes, S., & Sun, J. (2021). A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins. Bio-protocol, 11(10), e4025. Available from: [Link]
Brouillette, C. G., & Anantharamaiah, G. M. (2001). Reconstitution of proteins in liposomes. Methods in molecular biology (Clifton, N.J.), 161, 145–157.
Rose-Hulman Institute of Technology. Dynamic Quenching. Available from: [Link]
Geertsma, E. R., Nik Mahmood, N. A., Schuurman-Wolters, G. K., & Poolman, B. (2008). Membrane reconstitution of the G-protein-coupled receptor human histamine H4 for binding and functional studies. Journal of molecular biology, 384(4), 947–960.
Alouf, J. E. (2005). Pore-forming toxins. The comprehensive sourcebook of bacterial protein toxins, 1-13.
JoVE. Extraction and Reconstitution of Membrane Proteins in Liposomes. (2023). Available from: [Link]
Seddon, A. M., Curnow, P., & Booth, P. J. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et biophysica acta, 1666(1-2), 105–117.
Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer.
Reddy, M. M., Quinton, P. M., Haws, C., Wine, J. J., Grygorczyk, R., Tabcharani, J. A., ... & Welsh, M. J. (1996).
Galietta, L. J., Haggie, P. M., & Verkman, A. S. (2001). Green fluorescent protein-based halide indicators with improved optical and pharmacological properties. The Journal of biological chemistry, 276(23), 19723–19728.
Munkonge, F., Altenberg, G. A., & Reuss, L. (2001). The cystic fibrosis transmembrane conductance regulator (CFTR) is a dual-function channel. The Journal of general physiology, 118(1), 73–87.
Biwersi, J., & Verkman, A. S. (1991). Cell-permeable fluorescent indicator for cytosolic chloride. Analytical biochemistry, 194(2), 361–369.
Lewis, H. A., Ward, C. L., Tulk, B. M., & Welsh, M. J. (2000). A model of the CFTR Cl- channel pore based on the structures of P-glycoprotein and MsbA. The Journal of general physiology, 115(4), 417–432.
Zhang, Z. R., & Verkman, A. S. (2018). CFTR-trafficking and correcting mutations in cystic fibrosis. The Journal of general physiology, 150(10), 1365–1377.
Application Note & Protocol: Encapsulation of 8-Methoxypyrene-1,3,6-trisulfonic acid (MPTS) in Liposomes
Introduction and Scientific Context 8-methoxypyrene-1,3,6-trisulfonic acid, commonly known as MPTS or Pyranine in its hydroxylated form (HPTS), is a highly water-soluble, membrane-impermeable fluorescent probe.[1] Its ke...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction and Scientific Context
8-methoxypyrene-1,3,6-trisulfonic acid, commonly known as MPTS or Pyranine in its hydroxylated form (HPTS), is a highly water-soluble, membrane-impermeable fluorescent probe.[1] Its key feature is a pronounced pH-dependent shift in its excitation spectrum, making it an invaluable tool for measuring pH within confined aqueous environments.[1][2][3][4] Encapsulating MPTS within the aqueous core of liposomes transforms these vesicles into nano-scale pH sensors.[2][5] This system is instrumental for a variety of research applications, including:
Drug Delivery: Studying the acidification of endosomal compartments after cellular uptake of liposomes.[3][4]
Membrane Biophysics: Quantifying proton flux and permeability across lipid bilayers.[2][6]
Formulation Science: Assessing the stability and internal environment of liposomal drug carriers.
This guide provides a comprehensive, field-tested methodology for the robust encapsulation of MPTS into precisely-sized large unilamellar vesicles (LUVs). We will detail the rationale behind each step, from lipid selection to final characterization, ensuring a reproducible and validated workflow.
Principle of Encapsulation: The Thin-Film Extrusion Pathway
The encapsulation of a highly hydrophilic molecule like MPTS relies on trapping it within the aqueous interior of the liposome during vesicle formation.[7][8] The most common and reliable method for producing unilamellar vesicles of a controlled size is the thin-film hydration followed by extrusion technique.[9][]
The process involves several key stages:
Lipid Film Formation: A defined mixture of lipids is dissolved in an organic solvent, which is then evaporated to create a thin, dry lipid film on the inner surface of a flask.
Hydration: The lipid film is hydrated with an aqueous buffer containing the molecule to be encapsulated—in this case, MPTS. This process forms large, multilamellar vesicles (MLVs) that passively trap the MPTS solution.[][11]
Vesicle Sizing (Extrusion): The MLV suspension is repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm).[12][13][14] This high-pressure passage disrupts the larger vesicles and forces them to reassemble into smaller, unilamellar vesicles (LUVs) with a diameter corresponding to the membrane's pore size.[9][15]
Purification: Unencapsulated, external MPTS is separated from the MPTS-loaded liposomes.
This workflow is visualized in the diagram below.
Caption: Workflow for preparing and characterizing MPTS-loaded liposomes.
Materials & Methods
Reagents and Lipids
Component
Example Supplier
Purpose
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
Avanti Polar Lipids
Primary structural lipid (neutral)
Cholesterol
Sigma-Aldrich
Membrane stabilizer, reduces permeability
8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt (MPTS)
This protocol yields a 1 mL final volume of ~100 nm LUVs with encapsulated MPTS.
Step 1: Lipid Film Preparation
In a round-bottom flask, combine 10 mg of DOPC and 2.5 mg of Cholesterol.
Add 2 mL of chloroform and dissolve the lipids completely by gentle swirling.
Attach the flask to a rotary evaporator. Submerge the flask in a water bath set to 35-40°C.
Reduce the pressure and rotate the flask to evaporate the chloroform, forming a thin, uniform lipid film on the flask wall.
Continue evaporation under high vacuum for at least 1 hour to remove all residual solvent.
Causality Insight: Using a lipid mixture above its phase transition temperature ensures proper hydration. Cholesterol is included to decrease the bilayer's permeability to protons and prevent leakage of the encapsulated probe.[2]
Step 2: Hydration of Lipid Film
Prepare the hydration buffer: 25 mM MPTS, 50 mM HEPES, 50 mM NaCl, adjusted to pH 7.4.
Add 1 mL of the hydration buffer to the dried lipid film.
Hydrate the film by rotating the flask in a water bath set to 40°C for 1 hour. The solution should become a milky, opalescent suspension of multilamellar vesicles (MLVs).
For enhanced encapsulation, subject the MLV suspension to 5 freeze-thaw cycles by alternately placing it in liquid nitrogen and a warm water bath.[12][15]
Causality Insight: The freeze-thaw cycles disrupt the lipid lamellae, increasing the trapped volume and thus the amount of MPTS encapsulated.[11]
Step 3: Vesicle Extrusion
Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.[15]
Set the heating block to a temperature above the lipid's phase transition temperature (for DOPC, room temperature is sufficient, but 40°C is recommended).
Draw the 1 mL MLV suspension into one of the gas-tight syringes.
Place the loaded extruder assembly into the heating block and allow it to equilibrate for 5-10 minutes.[15]
Extrude the suspension by gently pushing the plunger, forcing the lipid suspension through the membrane into the opposing syringe. This constitutes one pass.
Repeat the extrusion for a total of 11 to 21 passes.[15] This repeated passage ensures a homogenous population of unilamellar vesicles.[9][12] The final suspension should appear significantly more translucent.
Trustworthiness Check: A high number of passes is critical for achieving a low polydispersity index (PDI), which is a key indicator of a monodisperse, high-quality liposome preparation.
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
The goal is to separate the large MPTS-loaded liposomes from the small, unencapsulated MPTS molecules.
Step 1: Column Preparation
Swell Sephadex® G-50 or a similar gel matrix in an isotonic buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4).
Pack a small column (e.g., 10 cm x 1 cm) with the swelled gel.
Equilibrate the column by washing with at least 3 column volumes of the isotonic buffer.
Expertise Insight: Pre-saturating the column by running a solution of empty liposomes can prevent lipid loss on the column matrix, though this is often omitted for small-scale preparations.[16][17]
Step 2: Separation
Carefully load the 1 mL of crude liposome suspension onto the top of the gel bed.
Begin eluting with the isotonic buffer.
The liposomes, being larger, will be excluded from the pores of the gel matrix and will elute first in the void volume.[18] They can often be seen as a slightly turbid, fluorescent blue band.
The smaller, unencapsulated MPTS molecules will enter the pores and elute later.
Collect fractions (e.g., 0.5 mL each) and identify the liposome-containing fractions visually by their fluorescence and turbidity.
measuring membrane permeability using MPTS leakage assay
Application Note & Protocol Measuring Mitochondrial Membrane Permeability using the MPTS Leakage Assay Audience: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Mitochondri...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Measuring Mitochondrial Membrane Permeability using the MPTS Leakage Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Mitochondrial Permeability Transition
Mitochondria are central to cellular life, not only as the primary sites of ATP synthesis but also as key regulators of cellular signaling and cell death pathways.[1][2] A critical event in mitochondrial function and integrity is the Mitochondrial Permeability Transition (MPT), a phenomenon characterized by a sudden increase in the permeability of the inner mitochondrial membrane (IMM).[3][4][5] This event is mediated by the opening of a multi-protein complex known as the Mitochondrial Permeability Transition Pore (MPTP).[1][2][6]
Under normal physiological conditions, the MPTP can flicker between open and closed states, playing a role in processes like calcium homeostasis.[4][7] However, under pathological conditions such as excessive calcium influx, oxidative stress, and ATP depletion, the MPTP undergoes sustained opening.[1][3][8] This prolonged opening allows for the non-selective passage of solutes and molecules up to 1.5 kDa across the IMM.[1][4][5][6] The consequences of irreversible MPTP opening are catastrophic for the cell, leading to:
Dissipation of the mitochondrial membrane potential (ΔΨm).
Uncoupling of oxidative phosphorylation and cessation of ATP synthesis.[1]
Swelling of the mitochondrial matrix due to osmotic influx of water, potentially leading to the rupture of the outer mitochondrial membrane.[1][6]
Release of pro-apoptotic factors, such as cytochrome c, into the cytosol, initiating the caspase cascade and programmed cell death.[1][6]
Given its central role in cell death, the MPTP has emerged as a significant therapeutic target for a range of human diseases, including neurodegenerative disorders, ischemia-reperfusion injury, and certain cancers.[1][9] Therefore, assays that can accurately and reliably measure MPTP opening are invaluable tools in both basic research and drug discovery.[10]
Principle of the MPTS Leakage Assay
The MPTS (Mitochondrial Permeability Transition Pore Staining) leakage assay provides a direct and sensitive method for measuring the opening of the MPTP in living cells.[7][11][12] The assay is based on the differential quenching of a fluorescent probe, Calcein-AM, within the cytoplasm and mitochondria.
Here's how it works:
Loading: Cells are incubated with Calcein-AM, a non-fluorescent and cell-permeant dye.[11]
Conversion: Once inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester groups, converting Calcein-AM into the highly fluorescent and membrane-impermeant molecule, Calcein.[11] Calcein accumulates throughout the cytoplasm and within the mitochondrial matrix, resulting in bright green fluorescence.[11][12]
Quenching Cytosolic Fluorescence: A quenching agent, typically cobalt chloride (CoCl₂), is added to the cells.[7][11] CoCl₂ can freely cross the plasma membrane but not the intact inner mitochondrial membrane. It effectively quenches the fluorescence of Calcein in the cytoplasm, leaving only the mitochondrial Calcein pool fluorescent.[7][11][12]
Inducing MPTP Opening: An inducing agent is then added to trigger the opening of the MPTP. A common inducer is Ionomycin, a calcium ionophore that facilitates the influx of extracellular Ca²⁺ into the cell, leading to mitochondrial calcium overload and subsequent MPTP opening.[7][11]
Detecting Leakage: Upon MPTP opening, the pores in the inner mitochondrial membrane allow the entry of CoCl₂ from the cytoplasm into the mitochondrial matrix. This leads to the quenching of the mitochondrial Calcein fluorescence. The rate of fluorescence decay is directly proportional to the extent of MPTP opening.[7]
This method offers a more direct assessment of MPTP opening compared to assays that solely rely on measuring the mitochondrial membrane potential, which can be affected by other cellular processes.[11][12]
Visualizing the MPTS Leakage Assay Workflow
The following diagram illustrates the key steps of the MPTS leakage assay.
Caption: Experimental workflow of the MPTS leakage assay.
Detailed Experimental Protocol
This protocol provides a general framework for performing the MPTS leakage assay in adherent cells cultured in a 96-well plate format, suitable for high-throughput screening.
Materials and Reagents
Reagent/Material
Supplier
Purpose
Adherent cells of interest
-
Biological sample
Cell culture medium
-
Cell growth
Black, clear-bottom 96-well plates
Various
Imaging and fluorescence reading
Calcein-AM
Various
Fluorescent probe
Anhydrous DMSO
Various
Solvent for Calcein-AM
Cobalt (II) Chloride (CoCl₂)
Various
Cytosolic fluorescence quencher
Ionomycin (or other MPTP inducer)
Various
Positive control for MPTP opening
Cyclosporin A (optional)
Various
Positive control for MPTP inhibition
Assay Buffer (e.g., HBSS or PBS)
Various
Reagent dilution and cell washing
Fluorescence plate reader or microscope
-
Data acquisition
Reagent Preparation
1000X Calcein-AM Stock Solution (1 mM): Dissolve 1 mg of Calcein-AM in 1 mL of anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
100X CoCl₂ Stock Solution (100 mM): Dissolve the appropriate amount of CoCl₂ in deionized water. Sterilize by filtration and store at 4°C.
200X Ionomycin Stock Solution (1 mM): Dissolve Ionomycin in DMSO. Aliquot and store at -20°C.
Assay Buffer: Use a buffered salt solution such as Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS), pH 7.2-7.4.
Step-by-Step Protocol
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in a 70-90% confluent monolayer on the day of the assay. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Reagent Loading:
Prepare a Loading Solution containing 1 µM Calcein-AM and 1 mM CoCl₂ in Assay Buffer. For example, for 10 mL of Loading Solution, add 10 µL of 1 mM Calcein-AM stock and 100 µL of 100 mM CoCl₂ stock to 9.89 mL of Assay Buffer.
Aspirate the culture medium from the wells and wash the cells once with 100 µL of pre-warmed Assay Buffer.
Add 100 µL of the Loading Solution to each well.
Incubate for 15-30 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.
Washing:
Aspirate the Loading Solution and wash the cells twice with 100 µL of pre-warmed Assay Buffer to remove excess reagents. It is crucial to remove all extracellular Calcein-AM to minimize background fluorescence.
After the final wash, add 100 µL of fresh, pre-warmed Assay Buffer to each well.
Baseline Fluorescence Measurement:
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for Calcein (Ex/Em: ~494/517 nm).
Measure the baseline fluorescence of each well for a few minutes to ensure a stable signal.
Induction of MPTP Opening:
Prepare a solution of the MPTP inducer (e.g., Ionomycin) and any test compounds at the desired final concentration in Assay Buffer.
Add the inducer/test compound solution to the wells. For a positive control, use 5 µM Ionomycin. For a negative control, add Assay Buffer only. For an inhibition control, pre-incubate cells with an inhibitor like Cyclosporin A before adding the inducer.
Kinetic Fluorescence Measurement:
Immediately after adding the inducer, start a kinetic read on the fluorescence plate reader, taking measurements every 1-2 minutes for 30-60 minutes.
Data Analysis and Interpretation
Normalization: For each well, normalize the fluorescence data to the initial baseline reading (before the addition of the inducer). This can be done by dividing each time point's fluorescence value by the average of the baseline fluorescence values.
Quantification: The rate of fluorescence decrease is a measure of MPTP opening. This can be calculated as the slope of the initial linear portion of the fluorescence decay curve. A steeper slope indicates a faster rate of MPTP opening.
Interpretation:
Negative Control (Buffer only): Should show minimal to no decrease in fluorescence, indicating that the MPTP remains closed.
Positive Control (Ionomycin): Should exhibit a rapid and significant decrease in mitochondrial fluorescence, confirming that the assay is working correctly.[7][11]
Test Compounds:
Compounds that inhibit MPTP opening will show a slower rate of fluorescence decay compared to the positive control.
Compounds that induce MPTP opening will show a faster rate of fluorescence decay.
Visualizing the Mechanism of MPTP-Mediated Leakage
The diagram below illustrates the molecular events at the inner mitochondrial membrane during the MPTS leakage assay.
Caption: Mechanism of mitochondrial fluorescence quenching upon MPTP opening.
Troubleshooting
Problem
Possible Cause(s)
Solution(s)
Low overall fluorescence signal
- Insufficient Calcein-AM loading (concentration or time).[13][14] - Low cell number or poor cell health.
- Optimize Calcein-AM concentration (typically 1-5 µM) and incubation time (15-45 min). - Ensure cells are healthy and in the logarithmic growth phase.
High background fluorescence
- Incomplete washing of extracellular Calcein-AM. - Autofluorescence from media components (e.g., phenol red, serum).[14] - Bubbles in the wells.
- Increase the number of wash steps after loading. - Use phenol red-free and serum-free Assay Buffer for the final incubation and reading steps.[14] - Ensure careful pipetting to avoid bubbles.
No fluorescence decrease with positive control (Ionomycin)
- Inactive Ionomycin. - Insufficient extracellular Ca²⁺ in the Assay Buffer. - Cell type is resistant to Ionomycin-induced MPTP opening.
- Use a fresh aliquot of Ionomycin. - Ensure the Assay Buffer contains physiological levels of Ca²⁺. - Try a different MPTP inducer (e.g., a combination of atractyloside and Ca²⁺).
High variability between replicate wells
- Uneven cell seeding. - Inconsistent washing or reagent addition. - Edge effects in the 96-well plate.
- Ensure a homogenous cell suspension during seeding. - Use a multichannel pipette for reagent addition and washing. - Avoid using the outer wells of the plate, or fill them with buffer to maintain humidity.
Applications in Research and Drug Development
The MPTS leakage assay is a versatile tool with numerous applications:
High-Throughput Screening (HTS): The 96-well plate format is amenable to HTS for the identification of novel small molecule inhibitors or inducers of the MPTP.[9]
Mechanism of Action Studies: Elucidate the role of MPTP opening in compound-induced cytotoxicity or cytoprotection.
Disease Modeling: Investigate the involvement of MPT in various pathological conditions, such as neurodegeneration, cardiac ischemia-reperfusion injury, and metabolic diseases.[1]
Basic Research: Study the fundamental biology of the MPTP and its regulation by different signaling pathways.[3][15]
Manczak, M. & Reddy, P. H. (2023). Mitochondrial permeability transition pore: a potential drug target for neurodegeneration. Journal of Neurochemistry, 165(5), 624-645. [Link]
Halestrap, A. P. (2010). Quantification of active mitochondrial permeability transition pores using GNX-4975 inhibitor titrations provides insights into molecular identity. Biochemical Journal, 432(2), 331-339. [Link]
Špaček, T., et al. (2023). The Mitochondrial Permeability Transition Pore—Current Knowledge of Its Structure, Function, and Regulation, and Optimized Methods for Evaluating Its Functional State. Cells, 12(9), 1273. [Link]
Creative Bioarray. Calcein AM Cell Viability Assay. [Link]
Zorov, D. B., et al. (2009). Regulation and pharmacology of the mitochondrial permeability transition pore. Acta Biochimica Polonica, 56(1), 1-18. [Link]
Špaček, T., et al. (2023). The Mitochondrial Permeability Transition Pore—Current Knowledge of Its Structure, Function, and Regulation, and Optimized Methods for Evaluating Its Functional State. Cells, 12(9), 1273. [Link]
ResearchGate. Calcein AM Cytotoxicity Assay Troubleshooting?. [Link]
Peña-Blanco, A. & Garcia-Saez, A. J. (2012). Multi-parameter Measurement of the Permeability Transition Pore Opening in Isolated Mouse Heart Mitochondria. Journal of Visualized Experiments, (67), e4114. [Link]
Peña-Blanco, A. & Garcia-Saez, A. J. (2012). Multi-parameter measurement of the permeability transition pore opening in isolated mouse heart mitochondria. Journal of Visualized Experiments, (67), e4114. [Link]
Bonora, M., et al. (2016). Comprehensive analysis of mitochondrial permeability transition pore activity in living cells using fluorescence-imaging-based techniques. Nature Protocols, 11(7), 1284-1296. [Link]
Pathak, R. K. & Kaja, S. (2021). Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening. Current Protocols, 1(6), e173. [Link]
MDPI. The Mitochondrial Permeability Transition Pore—Current Knowledge of Its Structure, Function, and Regulation, and Optimized Methods for Evaluating Its Functional State. [Link]
Martin, I. & Bechinger, B. (2017). Determining the effects of membrane-interacting peptides on membrane integrity. Methods in Molecular Biology, 1522, 125-136. [Link]
Briston, T., et al. (2019). Mitochondrial permeability transition: a molecular lesion with multiple drug targets. UCL Discovery. [Link]
National Center for Biotechnology Information. Small Molecules Targeting the Mitochondrial Permeability Transition. [Link]
Aguilera, J., et al. (2021). A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins. Bio-protocol, 11(10), e4025. [Link]
JoVE. Fluorescent Leakage Assay to Anlyze Membrane Destabilization by CPPs. [Link]
Konate, K., et al. (2020). Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide. Methods in Molecular Biology, 2172, 163-174. [Link]
removing unencapsulated MPTS using size exclusion chromatography
Application Note: High-Resolution Removal of Unencapsulated MPTS via Size Exclusion Chromatography Executive Summary This guide details the protocol for removing unencapsulated MPTS (defined here as the target small mole...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Resolution Removal of Unencapsulated MPTS via Size Exclusion Chromatography
Executive Summary
This guide details the protocol for removing unencapsulated MPTS (defined here as the target small molecule, e.g., Methylprednisolone, (3-Mercaptopropyl)trimethoxysilane, or similar pharmaceutical agents) from colloidal nanocarriers (Liposomes, LNPs, or Silica Nanoparticles) using Size Exclusion Chromatography (SEC).
While dialysis and ultracentrifugation are common, they often induce particle aggregation or leakage due to shear stress and osmotic pressure. SEC provides a gentle, non-destructive purification method that yields high recovery rates (>90%) of the nanocarrier while quantitatively removing free MPTS.
Technical Principle: The Physics of Separation
SEC separates molecules based on their Hydrodynamic Radius (
) .
The Nanocarrier (Large,
nm): Cannot enter the pores of the stationary phase beads. It travels only through the interstitial space and elutes first, in the Void Volume () .
Unencapsulated MPTS (Small,
nm): Diffuses into the pores of the beads. It travels through the total accessible volume and elutes later, in the Total Volume () .
Mechanism Visualization
The following diagram illustrates the differential migration path of the encapsulated vs. free MPTS.
Figure 1: Mechanistic flow of SEC. Nanocarriers bypass the bead pores (Green path), while free MPTS is retarded within the bead matrix (Blue path).
Experimental Design & Materials
Stationary Phase Selection
The choice of resin is dictated by the fractionation range.
Sephadex G-50 (Fine/Medium): Best for separating small molecules (MW < 1.5 kDa) from liposomes/nanoparticles.
Why: The exclusion limit is ~30 kDa. Nanocarriers are excluded; free drugs enter.
Sepharose CL-4B: Best if the "MPTS" is a larger peptide or macromolecule (MW ~10–100 kDa).
Mobile Phase (Eluent)
Standard: 1x PBS (pH 7.4) or HEPES buffered saline.
Critical Adjustment: If the MPTS is hydrophobic (e.g., a silane or steroid), add 0.1% Tween-20 or 5% Ethanol to the mobile phase to prevent the free drug from adsorbing non-specifically to the column walls or resin.
Sample Volume
Rule of Thumb: Load volume must be 1% to 5% of the Total Column Volume (
).
Consequence: Exceeding 5% causes peak broadening, leading to co-elution of the nanocarrier and free MPTS.
Detailed Protocol
Phase 1: Column Preparation
Hydration: Swell 2g of Sephadex G-50 powder in 40 mL of Mobile Phase for 3 hours at 90°C (or overnight at RT).
De-gassing: Sonicate the slurry for 10 minutes to remove air bubbles.
Packing:
Mount a glass column (e.g., 1.5 cm x 20 cm) vertically.
Pour the slurry in a single continuous motion to avoid layering.
Allow bed to settle by gravity.
Validation: Pass 2 column volumes (CV) of buffer. The bed height should remain stable.
Phase 2: Sample Loading & Elution
Equilibration: Flush column with 3 CV of mobile phase.
Loading:
Allow buffer to drain to the very top of the gel bed (do not dry out).
Gently pipette the sample (e.g., 0.5 mL) onto the center of the bed.
Let sample enter the bed completely.
Elution:
Add 1 mL buffer carefully to wash sample down.
Fill reservoir with buffer.
Collect fractions (typically 0.5 mL to 1.0 mL per fraction).
Phase 3: Fraction Analysis
Turbidity (Nanocarriers): Measure Absorbance at 600 nm (scattering).
MPTS Content: Measure Absorbance at
of the MPTS (e.g., 240 nm for steroids, 280 nm for proteins).
Data Analysis & Validation
Chromatogram Interpretation
You will observe two distinct peaks.
Peak 1 (Void Volume): High
(turbidity) + High . This is the Encapsulated fraction.
Peak 2 (Total Volume): Low
+ High . This is the Unencapsulated (Free) MPTS.
Calculation: Encapsulation Efficiency (EE%)
To validate the removal of unencapsulated MPTS, calculate EE% using the area under the curve (AUC) from the chromatogram or quantitative assay of pooled fractions.
Summary Table: Separation Parameters
Parameter
Recommended Value
Reason
Column Aspect Ratio
10:1 to 20:1 (Length:Diameter)
Ensures sufficient plates for resolution ().
Flow Rate
0.5 - 1.0 mL/min
Prevents compaction of soft Sephadex beads.
Sample Load
< 5% of Column Volume
Maximizes peak separation.
Recovery Target
> 90% of Nanocarriers
SEC minimizes irreversible adsorption compared to filters.
Workflow Visualization
Figure 2: Step-by-step operational workflow for SEC purification.
References
Fry, D. W., White, J. C., & Goldman, I. D. (1978). Rapid separation of low molecular weight solutes from liposomes without dilution. Analytical Biochemistry, 90(2), 809-815.
Ruozi, B., et al. (2011). Atomic force microscopy and photon correlation spectroscopy: Two techniques for rapid characterization of liposomes. European Journal of Pharmaceutical Sciences, 44(3), 335-343.
Cytiva. (n.d.). Gel Filtration Principles and Methods. Handbook.
Torchilin, V. P., & Weissig, V. (2003). Liposomes: A Practical Approach. Oxford University Press.
Method
Application Notes and Protocols: Accurate Calculation of Percentage Leakage in ANTS/DPX Membrane Permeability Assays
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Membrane permeability is a critical parameter in drug discovery and development, influencing a co...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Membrane permeability is a critical parameter in drug discovery and development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for toxicity. The ANTS/DPX fluorescence dequenching assay is a robust and sensitive method for quantifying membrane leakage in model lipid vesicles (liposomes). This application note provides a comprehensive guide to the principles, protocols, and data analysis involved in this assay, with a specific focus on the accurate calculation of percentage leakage. We will delve into the causality behind experimental choices, provide self-validating protocols, and offer insights into potential pitfalls and troubleshooting.
Introduction: The Imperative of Measuring Membrane Permeability
The ability of a molecule to cross biological membranes is a fundamental determinant of its pharmacological activity. Unintended membrane disruption can lead to cytotoxicity, while insufficient permeability can render a promising therapeutic candidate ineffective. Therefore, in vitro assays that accurately model and quantify membrane leakage are indispensable tools in the drug development pipeline.
The ANTS/DPX assay is a widely used method to assess the membrane-disrupting potential of various agents, including peptides, small molecules, and nanoparticles.[1] The assay relies on the co-encapsulation of a fluorescent dye, 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS), and a collisional quencher, p-xylene-bis-pyridinium bromide (DPX), within liposomes.[2] When in close proximity inside intact vesicles, DPX effectively quenches the fluorescence of ANTS.[3] Upon membrane permeabilization, the encapsulated contents leak into the surrounding medium, leading to their dilution and a measurable increase in ANTS fluorescence.[4] This dequenching of fluorescence is directly proportional to the extent of membrane leakage.
While the prompt mentions MPTS/DPX assays, the underlying principles and protocols are analogous to the extensively documented and validated ANTS/DPX system. ANTS is a commonly used polyanionic fluorophore for this application.[2] Other fluorescent dyes with similar properties can potentially be substituted, but validation of their spectral properties and quenching efficiency with DPX would be required.
The Principle of Fluorescence Dequenching in Leakage Assays
The ANTS/DPX assay is based on the principle of collisional quenching. Inside the liposomes, the high concentrations of both ANTS (the fluorophore) and DPX (the quencher) ensure that they are in close proximity. When ANTS is excited by light of a specific wavelength, it can transfer its energy to a nearby DPX molecule instead of emitting a photon, resulting in a low fluorescence signal.[2]
When a test compound disrupts the integrity of the liposome membrane, pores are formed, or the bilayer is otherwise destabilized, allowing the encapsulated ANTS and DPX to leak into the external buffer. This leads to a significant dilution of both molecules, increasing the average distance between them. Consequently, the efficiency of collisional quenching dramatically decreases, and the fluorescence of ANTS is restored, or "dequenched." The increase in fluorescence intensity is thus a direct measure of membrane leakage.[4]
To quantify the percentage of leakage, the fluorescence signal is monitored over time after the addition of the test compound. The signal is then normalized to the initial fluorescence of the intact liposomes and the maximum fluorescence achieved after complete lysis of the liposomes with a detergent, such as Triton X-100.[5]
Experimental Workflow and Protocols
A successful ANTS/DPX assay hinges on the preparation of high-quality, unilamellar liposomes with a uniform size distribution. The following sections provide a detailed, step-by-step protocol.
Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion
The extrusion method is a reliable technique for producing LUVs with a defined and homogenous size.[6]
Lipid Film Formation:
In a round-bottom flask, combine the desired lipids dissolved in chloroform. The lipid composition can be tailored to mimic specific biological membranes.
Remove the chloroform under a gentle stream of nitrogen gas while rotating the flask to create a thin, even lipid film on the bottom.
Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
Hydration of the Lipid Film:
Prepare the hydration buffer containing 12.5 mM ANTS and 45 mM DPX.[2] Ensure the buffer's osmolarity is appropriate for the intended experiment.
Add the hydration buffer to the dried lipid film. The volume will depend on the desired final lipid concentration.
Hydrate the lipid film by vortexing vigorously for several minutes. The solution will appear milky due to the formation of multilamellar vesicles (MLVs).
Freeze-Thaw Cycles:
To enhance the encapsulation efficiency and promote the formation of unilamellar vesicles, subject the MLV suspension to 5-10 freeze-thaw cycles.[7] This is achieved by alternately freezing the suspension in liquid nitrogen and thawing it in a warm water bath (slightly above the lipid phase transition temperature).
Extrusion:
Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
Equilibrate the extruder to a temperature above the phase transition temperature of the lipids.
Load the hydrated lipid suspension into one of the syringes and pass it through the membrane into the second syringe. Repeat this process 11-21 times to ensure a homogenous population of LUVs.[8]
Protocol 2: Purification of ANTS/DPX-Loaded LUVs
It is crucial to remove the unencapsulated ANTS and DPX from the LUV suspension, as this external fluorescence will contribute to the background signal and interfere with the accurate measurement of leakage.
Size-Exclusion Chromatography:
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-50) with the experimental buffer (without ANTS and DPX).
Carefully load the extruded LUV suspension onto the top of the column.
Elute the liposomes with the experimental buffer. The larger LUVs will elute first in the void volume, appearing as a slightly turbid fraction, while the smaller, unencapsulated ANTS and DPX molecules will be retained by the column and elute later.
Collect the fractions containing the purified LUVs.
Protocol 3: The ANTS/DPX Leakage Assay
Assay Setup:
In a 96-well black microplate or a quartz cuvette, add the purified ANTS/DPX-loaded LUVs to the experimental buffer to achieve the desired final lipid concentration (typically in the low micromolar range).
Include the following controls in triplicate:
Negative Control (Baseline Leakage): LUVs with buffer only. This accounts for any spontaneous leakage from the liposomes.
Positive Control (100% Leakage): LUVs with a final concentration of 0.1-0.2% Triton X-100.[5] This completely lyses the liposomes and provides the maximum fluorescence signal (F₁₀₀).
Test Samples: LUVs with various concentrations of the test compound.
Data Acquisition:
Set the fluorometer to the appropriate excitation and emission wavelengths for ANTS (typically around 360 nm for excitation and 530 nm for emission).[9]
Record the baseline fluorescence (F₀) of all wells before the addition of the test compounds or Triton X-100.
Add the test compounds and Triton X-100 to the respective wells.
Monitor the fluorescence intensity (F) over time at regular intervals. The duration of the experiment will depend on the kinetics of the leakage induced by the test compound.
Data Analysis: The Core of Accuracy
The accurate calculation of percentage leakage is paramount for the correct interpretation of the results. The following steps outline the data analysis workflow.
Background Subtraction
For each time point, subtract the fluorescence intensity of a buffer-only blank from all readings to correct for background fluorescence.
Calculation of Percentage Leakage
The percentage of leakage at a given time point is calculated using the following formula:[5]
F: The fluorescence intensity of the sample with the test compound at a specific time point.
F₀: The initial fluorescence intensity of the liposomes before the addition of the test compound (at time = 0).
F₁₀₀: The maximum fluorescence intensity after complete lysis of the liposomes with Triton X-100.
This normalization accounts for variations in liposome concentration and lamp intensity between experiments, allowing for reliable comparisons between different compounds and conditions.
Visualizing the Workflow and Data
To further clarify the experimental process and data interpretation, the following diagrams and tables are provided.
Diagram 1: Experimental Workflow for the ANTS/DPX Leakage Assay
Caption: A streamlined overview of the ANTS/DPX assay workflow.
Diagram 2: The Mechanism of Fluorescence Dequenching
Caption: ANTS (A) and DPX (D) leakage leads to dequenching.
Troubleshooting Common Issues
Issue
Potential Cause(s)
Recommended Solution(s)
High background fluorescence (high F₀)
Incomplete removal of external ANTS/DPX.
Optimize the size-exclusion chromatography step. Ensure complete separation of liposomes from free dye and quencher.
Spontaneous leakage of liposomes.
Assess the stability of the liposomes over time. Consider using a different lipid composition or preparing fresh liposomes.
Low fluorescence signal after Triton X-100 addition (low F₁₀₀)
Low encapsulation efficiency.
Optimize the hydration and freeze-thaw steps during liposome preparation.
Incorrect fluorometer settings.
Verify the excitation and emission wavelengths and the gain settings.
High variability between replicates
Inconsistent pipetting.
Use calibrated pipettes and ensure thorough mixing.
Liposome aggregation.
Prepare fresh liposomes and ensure they are well-dispersed before use.
Cuvette or plate interactions.
Use appropriate materials (e.g., quartz cuvettes) and ensure they are clean. Some studies suggest pre-coating surfaces to minimize interactions.[10][11]
Conclusion: Ensuring Data Integrity and Reproducibility
The ANTS/DPX membrane permeability assay is a powerful tool for assessing the membrane-disrupting properties of test compounds. By adhering to the detailed protocols and data analysis procedures outlined in this application note, researchers can generate accurate, reproducible, and reliable data. A thorough understanding of the underlying principles and potential pitfalls is essential for the successful implementation of this assay and for making informed decisions in the drug discovery and development process. The self-validating nature of the controls (zero and 100% leakage) provides a robust framework for ensuring the integrity of each experiment.
References
Avanti Polar Lipids. (n.d.). Preparing Large, Unilamellar Vesicles by Extrusion (LUVET). Retrieved from [Link]
Zhang, L. (n.d.). Summary of Methods to Prepare Lipid Vesicles. University of California, San Diego.
Aguilera, J., Vazquez-Reyes, S., & Sun, J. (2021). A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins. Bio-protocol, 11(10), e4025. [Link]
Kremkow, J., Luck, M., Huster, D., Müller, P., & Scheidt, H. A. (2020). Preparation of Large Unilamellar Vesicles. Bio-protocol, 10(20), e3795. [Link]
Deshpande, P., D'Souza, C., & Pescador, N. (2019). An Efficient Method for the Production of High-Purity Bioinspired Large Unilamellar Vesicles. ACS Synthetic Biology, 8(11), 2533–2542. [Link]
Gavathiotis, E., & Reyna, D. E. (2016). Liposomal Permeabilization Assay to Study the Functional Interactions of the BCL-2 Family. In Methods in Molecular Biology (Vol. 1419, pp. 193–201). Humana Press.
Aguilera, J., Vazquez-Reyes, S., & Sun, J. (2021). A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins. PubMed. [Link]
Hope, M. J., Bally, M. B., Webb, G., & Cullis, P. R. (1985). Production of large unilamellar vesicles by a rapid extrusion procedure. Characterization of size distribution, trapped volume and ability to maintain a membrane potential. Biochimica et Biophysica Acta (BBA) - Biomembranes, 812(1), 55-65. [Link]
Konate, K., Seisel, Q., Vivès, E., Boisguérin, P., & Deshayes, S. (2020). Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide. Journal of Visualized Experiments, (166), e62028. [Link]
Shapiro, A. B. (2018). How to troubleshoot membrane leakage assay?. ResearchGate. Retrieved from [Link]
Aguilera, J., Vazquez-Reyes, S., & Sun, J. (2021). A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins. ResearchGate. Request PDF. [Link]
Wimley, W. C. (2010). Determining the effects of membrane-interacting peptides on membrane integrity. Methods in Molecular Biology, 611, 237–254. [Link]
Creative Biolabs. (n.d.). Quality Control of Liposomes. Retrieved from [Link]
Nele, V., Holme, M. N., Kauscher, U., Thomas, M. R., Stevens, M. M., & Undin, C. (2022). Leaky membrane fusion: an ambivalent effect induced by antimicrobial polycations. Nanoscale Advances, 4(22), 4819–4828. [Link]
Riaz, M., Riaz, S., Zhang, X., Lin, C., & Wong, K. H. (2018). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Frontiers in Pharmacology, 9, 1276. [Link]
Eriksson, S. K., & Agmo Hernández, V. (2021). Avoiding artifacts in liposome leakage measurements via cuvette- and liposome-surface modifications. Journal of Liposome Research, 31(3), 253–262. [Link]
Eriksson, S. K., & Agmo Hernández, V. (2021). Avoiding artifacts in liposome leakage measurements via cuvette- and liposome-surface modifications. DiVA. [Link]
Kwong, J. Q., Davis, J., & Baucum, A. J. (2019). Inhibition of mitochondrial permeability transition by deletion of the ANT family and CypD. Nature Communications, 10(1), 3861. [Link]
Lifeasible. (n.d.). Liposome Permeability Analysis. Retrieved from [Link]
Hoshino, A., & Guo, J. (2020). A 20/20 view of ANT function in mitochondrial biology and necrotic cell death. Cell Stress, 4(11), 263–274. [Link]
Jimah, J. R., & Hinshaw, J. E. (2017). Liposome Disruption Assay to Examine Lytic Properties of Biomolecules. Bio-protocol, 7(15), e2494. [Link]
Kwong, J. Q., Davis, J., Baucum, A. J., Beeson, G., & Beeson, C. C. (2019). The ANT family is the pore-forming component of the MPTP in MEFs. ResearchGate. Figure. [Link]
Eriksson, S. K., & Agmo Hernández, V. (2021). Avoiding artifacts in liposome leakage measurements via cuvette- and liposome-surface modifications. Bohrium. [Link]
ResearchGate. (2017, August 12). How can I know which ANTS/DPX concentration was loaded into my liposomes?. [Link]
Konate, K., Seisel, Q., Vivès, E., Boisguérin, P., & Deshayes, S. (2020). Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide. PubMed. [Link]
ResearchGate. (n.d.). (A) Schematic summary of liposome leakage assay using the.... Figure. [Link]
Ladokhin, A. S., & White, S. H. (1999). Leakage of membrane vesicle contents: determination of mechanism using fluorescence requenching. Biophysical Journal, 77(4), 2059–2068. [Link]
ResearchGate. (n.d.). Assays testing for stability vs leakage of the vesicles a, Response of.... Figure. [Link]
Fiedler, S., & Heerklotz, H. (2015). Characterizing Vesicle Leakage By Fluorescence Lifetime Measurements. ResearchGate. Request PDF. [Link]
JoVE. (2023, March 23). Fluorescent Leakage Assay to Anlyze Membrane Destabilization by CPPs [Video]. YouTube. [Link]
Application Note: Advanced Staining Protocols Using Anionic Pyrene Derivatives
Abstract Anionic pyrene derivatives—specifically 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS, Pyranine) and Pyrene-1,3,6,8-tetrasulfonic acid (PTSA) —represent a class of versatile fluorescent probes critical for bio-im...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Anionic pyrene derivatives—specifically 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS, Pyranine) and Pyrene-1,3,6,8-tetrasulfonic acid (PTSA) —represent a class of versatile fluorescent probes critical for bio-imaging and materials science. Unlike neutral pyrene, which is hydrophobic and sensitive to polarity, anionic derivatives are highly water-soluble and interact primarily through electrostatic forces and protonation equilibria. This guide details three validated protocols: ratiometric pH imaging in biological tissues, amyloid fibril detection via excimer formation, and electrostatic mapping of cationic hydrogels.
Introduction: The Photophysics of Anionic Pyrenes
To deploy these probes effectively, one must understand their two distinct signaling mechanisms: Proton Transfer and Excimer Formation .
Photoacid Behavior (HPTS): HPTS contains a hydroxyl group with a pKa of ~7.3. Upon excitation, it undergoes Excited State Proton Transfer (ESPT). The protonated form (
nm) and deprotonated form ( nm) emit at a similar wavelength ( nm), allowing for ratiometric pH sensing that is independent of dye concentration.
Excimer Switching (PTSA/Py-Sulfonates): Pyrene derivatives have a long fluorescence lifetime. When two pyrene moieties are in close proximity (
Å), they form an excited-state dimer (excimer). This results in a massive Stokes shift (blue monomer emission green/red excimer emission), serving as a "molecular ruler" for protein aggregation or crowding.
Protocol A: Ratiometric pH Mapping of Live Tissues (HPTS)
Application: Quantifying apoplastic pH in plant roots or extracellular pH in biofilm matrices.
Target: Extracellular space (cell wall/apoplast) or cytosol (if electroporated/esterified).
Dissolve HPTS in ddH₂O to create a 100 mM stock . Store at 4°C in the dark.
Note: HPTS is highly soluble; avoid DMSO to prevent membrane permeabilization artifacts.
Staining:
Dilute stock to a working concentration of 1 mM in the relevant physiological buffer or growth medium.
Incubate samples (e.g., roots) for 30 minutes at room temperature.
Critical: Do not wash excessively. HPTS is a reversible equilibrium probe; washing with dye-free buffer will leach the probe. Mount the sample in the staining solution.
Image Acquisition (Ratiometric):
Channel 1 (Acidic): Excitation 405 nm
Emission 500–530 nm.
Channel 2 (Basic): Excitation 458 nm (or 488 nm)
Emission 500–530 nm.
Settings: Keep detector gain constant between channels.
In Situ Calibration (Mandatory):
Prepare calibration buffers ranging from pH 5.0 to 8.0 (0.5 unit increments).
Incubate separate control samples in each buffer for 30 mins.
Calculate the Ratio (
) for each pH to generate a sigmoidal calibration curve (Boltzmann fit).
Data Analysis Workflow
The ratiometric approach eliminates artifacts caused by variable dye loading or tissue thickness.
Figure 1: Logical workflow for converting dual-excitation fluorescence data into absolute pH maps.
Protocol B: Amyloid Fibril Detection via Pyrene Excimer Fluorescence
Application: Detecting misfolded protein aggregates (e.g., Aβ, Lysozyme) using sulfonated pyrenes as "turn-on" probes.
Mechanism: Anionic pyrenes bind electrostatically to cationic residues exposed on the fibril surface. The high local concentration on the fibril lattice triggers excimer formation .
Materials
Probe: Pyrene-1-sulfonic acid (P1S) or Pyrene-1,3,6,8-tetrasulfonate (PTSA).
Protein Sample: Monomeric vs. Aggregated protein solution (10–50 µM).
Instrument: Fluorescence Spectrophotometer or Plate Reader.[1]
Step-by-Step Methodology
Probe Preparation:
Prepare 1 mM stock of P1S in water.
Filter through 0.22 µm filter to remove pre-existing crystals.
Staining/Incubation:
Dilute protein sample to 10 µM in Phosphate Buffer (pH 7.4).
Add P1S to a final concentration of 1–5 µM .
Optimization: The Probe:Protein ratio is critical. A ratio of 1:10 to 1:2 is ideal to favor excimer formation only upon binding.
Measurement:
Excitation: 350 nm.
Emission Scan: 360 nm to 600 nm.
Interpretation:
Monomer Peak: ~375 nm, 395 nm (sharp peaks).
Excimer Peak: ~480–500 nm (broad band).
Aggregation Index: Calculate the ratio
. A rising ratio indicates binding and stacking on the amyloid template.
Application: Visualizing charge distribution in Layer-by-Layer (LbL) assemblies or chitosan hydrogels.
Step-by-Step Methodology
Fixation (if applicable): Fix hydrogel/tissue in 4% PFA (avoid glutaraldehyde as it induces autofluorescence).
Staining:
Immerse sample in 10 µM PTSA solution (pH 4–7) for 15 minutes.
PTSA has four negative charges, making it an avid binder to polycations (e.g., Poly-lysine, Chitosan).
Washing:
Wash 3x with 1M NaCl (high salt) to test binding strength, or ddH₂O for retention imaging.
Imaging:
Excitation: 365 nm (UV).
Emission: Blue (400 nm) for dispersed dye; Green (480 nm) for clustered dye (high charge density regions).
Troubleshooting & Critical Parameters
Issue
Probable Cause
Corrective Action
No Fluorescence (HPTS)
pH is too low (<5.0)
HPTS fluorescence drops in acidic media. Check excitation at 405 nm (protonated form should be bright).
High Background
Unbound dye
For HPTS, do not wash; use ratiometric analysis to cancel background. For PTSA, wash with low-salt buffer.
Lack of Excimer (Amyloid)
Low probe concentration
Increase Probe:Protein ratio. Pyrenes must be within 10 Å to form excimers.
Photobleaching
High laser power
Pyrenes are relatively stable, but minimize exposure. Use low laser power (1–5%).
Mechanistic Visualization
The following diagram illustrates the dual-pathway mechanism of anionic pyrenes depending on the application (pH sensing vs. Aggregation sensing).
Figure 2: Dual-mechanism action of anionic pyrene probes. Pathway A utilizes protonation state for pH sensing, while Pathway B utilizes spatial proximity for structural sensing.
References
Barbez, E., et al. (2017). "Auxin steers root cell expansion via apoplastic pH regulation in Arabidopsis thaliana." Proceedings of the National Academy of Sciences.
Behera, R. K., et al. (2025). "A workflow for absolute apoplastic pH assessment during live cell imaging in plant roots." bioRxiv.[1]
Alghoraibi, I., & Alomari, M. "A UV-Visible Study of Partitioning of Pyrene in an Anionic Surfactant Sodium Dodecyl Sulfate." ResearchGate.[2]
Nyström, S., et al. (2017). "A pyrene-inhibitor fluorescent probe with large Stokes shift for the staining of Aβ 1-42 amyloid fibrils." Chemistry - A European Journal.
Gao, Y., et al. (2020). "A facile synthesis of 1,3,6,8-pyrenesulfonic acid tetrasodium salt as a hydrosoluble fluorescent ink." RSC Advances.
Application Note: Real-Time Fluorescence Monitoring of MPTS Release Kinetics
Introduction The controlled release of functional molecules from surfaces and nanomaterials is a cornerstone of advanced drug delivery, biosensing, and coating technologies. 3-mercaptopropyl)trimethoxysilane (MPTS) is a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The controlled release of functional molecules from surfaces and nanomaterials is a cornerstone of advanced drug delivery, biosensing, and coating technologies. 3-mercaptopropyl)trimethoxysilane (MPTS) is a widely utilized silane coupling agent that introduces a reactive thiol (-SH) group onto various substrates. The ability to monitor the release of MPTS or thiol-containing molecules tethered via MPTS from a functionalized surface in real-time is critical for optimizing formulation performance, understanding degradation mechanisms, and ensuring efficacy.
This application note provides a detailed protocol for the real-time fluorescence monitoring of MPTS release kinetics. This method offers high sensitivity and temporal resolution, allowing researchers and drug development professionals to precisely characterize the release profile of thiol-containing species. The protocol leverages a thiol-reactive fluorescent probe that exhibits a significant change in fluorescence upon reaction with the free thiol group of released MPTS.[1][2][3]
Principle of the Assay
The assay is based on the reaction between a thiol-specific fluorescent probe and the sulfhydryl group (-SH) of MPTS that has been released from a substrate. Many fluorescent probes for thiols operate on principles such as Michael addition or nucleophilic substitution, where the probe is initially in a low-fluorescence or non-fluorescent state.[1][4] Upon reaction with a thiol, a highly fluorescent product is formed. The increase in fluorescence intensity over time is directly proportional to the concentration of released MPTS.
The general reaction can be depicted as:
Non-fluorescent Probe + Released MPTS-SH → Highly Fluorescent Probe-S-MPTS Adduct
By continuously monitoring the fluorescence signal in a microplate reader or fluorometer, a kinetic profile of MPTS release can be generated.[5][6][7]
MPTS Hydrolysis and Release Mechanism
The release of MPTS from a functionalized surface is typically initiated by the hydrolysis of the siloxane bonds (Si-O-Si) that anchor it to the substrate.[8][9][10] This process is often pH-dependent, with hydrolysis rates being faster under acidic or basic conditions compared to neutral pH.[9] Following hydrolysis, the liberated MPTS, now in a soluble form, can be detected by the fluorescent probe.
Select a probe with high selectivity for thiols and a large fluorescence enhancement upon reaction.[1][4]
3-mercaptopropyl)trimethoxysilane (MPTS)
Gelest, MilliporeSigma
For preparation of standard curve.
MPTS-functionalized substrate/nanoparticles
User-prepared
The material from which MPTS release will be monitored.
Anhydrous Dimethyl Sulfoxide (DMSO)
MilliporeSigma
For dissolving the fluorescent probe.
Phosphate-Buffered Saline (PBS), pH 7.4
Thermo Fisher Scientific
Or other buffer relevant to the experimental conditions.
96-well black, clear-bottom microplates
Corning, Greiner Bio-One
For fluorescence measurements.
Microplate Reader with fluorescence detection
BMG LABTECH, Tecan, Molecular Devices
Capable of kinetic reads at the appropriate excitation and emission wavelengths for the chosen probe.
Experimental Protocols
Preparation of Reagents
MPTS Standard Stock Solution (10 mM):
Accurately weigh a small amount of MPTS.
Dissolve in an appropriate solvent (e.g., ethanol or the release buffer) to a final concentration of 10 mM.
Prepare fresh daily due to the potential for oxidation of the thiol group.
Fluorescent Probe Stock Solution (1 mM):
Dissolve the thiol-reactive fluorescent probe in anhydrous DMSO to a final concentration of 1 mM.
Store at -20°C, protected from light.
Working Probe Solution (10 µM):
On the day of the experiment, dilute the 1 mM probe stock solution to 10 µM in the release buffer (e.g., PBS, pH 7.4).
Protect from light.
Generation of a Standard Curve
A standard curve is essential for converting fluorescence intensity to the concentration of released MPTS.
Prepare a series of dilutions of the 10 mM MPTS stock solution in the release buffer to obtain concentrations ranging from 0 µM to 100 µM (or a range appropriate for the expected release).
In a 96-well plate, add 50 µL of each MPTS standard dilution in triplicate.
Add 50 µL of the 10 µM working probe solution to each well.
Incubate the plate at the desired experimental temperature for a time sufficient for the reaction to go to completion (typically 15-30 minutes, but this should be optimized for the specific probe).
Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths.
Plot the fluorescence intensity versus the known MPTS concentration and perform a linear regression to obtain the equation of the line.
Real-Time Monitoring of MPTS Release
Sample Preparation:
Dispense a known amount of the MPTS-functionalized substrate or nanoparticles into the wells of a 96-well plate.
Ensure the material is evenly distributed at the bottom of the wells.
Initiation of Release and Detection:
To each well containing the sample, add 100 µL of the 10 µM working probe solution in the desired release buffer.
Include control wells containing only the release buffer and probe (no sample) to measure background fluorescence.
Also, include control wells with the MPTS-functionalized substrate in buffer without the probe to check for any intrinsic fluorescence from the material.
Kinetic Measurement:
Immediately place the 96-well plate into the pre-warmed microplate reader.
Set up a kinetic read to measure fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for the desired duration of the experiment (e.g., several hours to days).
Ensure the plate is shaken briefly before each read to maintain a homogenous solution.
Caption: Experimental workflow for MPTS release kinetics.
Data Analysis and Interpretation
Calculation of Cumulative Release
Background Subtraction: For each time point, subtract the average fluorescence intensity of the control wells (buffer + probe) from the fluorescence intensity of the sample wells.
Concentration Conversion: Using the equation from the standard curve, convert the background-subtracted fluorescence intensity at each time point to the concentration of released MPTS (in µM).
Cumulative Release Profile: Plot the concentration of released MPTS versus time to generate the release profile. This can also be expressed as the cumulative percentage of MPTS released if the total amount of MPTS on the substrate is known.
Kinetic Modeling
The release data can be fitted to various kinetic models to understand the release mechanism.[11][12][13][14][15] Commonly used models include:
Kinetic Model
Equation
Description
Zero-Order
Qt = Q0 + k0t
Release rate is constant and independent of concentration.
First-Order
log(Qt) = log(Q0) - (k1t)/2.303
Release rate is proportional to the remaining concentration of MPTS.[15]
Higuchi
Qt = kH√t
Describes release from a matrix based on Fickian diffusion.[14]
Korsmeyer-Peppas
Qt/Q∞ = kKPtn
Describes release from a polymeric system, where 'n' is the release exponent indicative of the mechanism.[15]
Where Qt is the amount of MPTS released at time t, Q0 is the initial amount, Q∞ is the total amount released at infinite time, and k represents the respective rate constants.
By fitting the experimental data to these models, the predominant release mechanism (e.g., diffusion, erosion, or a combination) can be elucidated.
Troubleshooting
Issue
Possible Cause
Solution
High background fluorescence
- Autofluorescence of the substrate or buffer components.- Probe instability/degradation.
- Run proper controls to subtract background.- Use a different probe with lower intrinsic fluorescence.- Prepare fresh probe solution.
No or low signal
- No MPTS release.- Inactive probe.- Quenching of fluorescence.
- Verify MPTS functionalization.- Check the activity of the probe with a positive control (MPTS standard).- Ensure the release medium does not contain quenching agents.
Non-linear standard curve
- Saturation of the probe at high MPTS concentrations.- Inner filter effect.
- Use a lower range of MPTS concentrations for the standard curve.- Dilute samples if necessary.
High variability between replicates
- Inconsistent amount of substrate per well.- Inhomogeneous sample distribution.
- Ensure accurate and consistent dispensing of the substrate.- Use plate shaking before reads to ensure homogeneity.
Conclusion
The real-time fluorescence monitoring assay described in this application note provides a robust, sensitive, and high-throughput method for characterizing the release kinetics of MPTS or other thiol-containing molecules from functionalized materials. This technique is invaluable for researchers in drug delivery, biomaterials, and surface science, enabling the optimization and quality control of advanced material formulations.
References
Kinetic analysis of drug release from nanoparticles. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
Kinetic Analysis of Drug Release From Nanoparticles. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
Kinetic analysis of drug release from nanoparticles. Semantic Scholar. [Link]
A predictive mechanistic model of drug release from surface eroding polymeric nanoparticles. PMC. [Link]
Comparative statistical analysis of the release kinetics models for nanoprecipitated drug delivery systems based on poly(lactic-co-glycolic acid). PMC. [Link]
Fluorescent Probes for Live Cell Thiol Detection. PMC - NIH. [Link]
The chronological evolution of small organic molecular fluorescent probes for thiols. Chemical Science (RSC Publishing). [Link]
Fluorescent Probes for Live Cell Thiol Detection. PubMed. [Link]
Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores. Analyst (RSC Publishing). [Link]
Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. PMC. [Link]
Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. PMC. [Link]
Benzofurazan Sulfides for Thiol Imaging and Quantification in Live Cells through Fluorescence Microscopy. PMC. [Link]
Method development for the determination of thiols using HPLC with fluorescence detection. DiVA. [Link]
3-Mercaptopropyl Trimethoxysilane @ Gadolinium Oxide Nanoprobes: An Effective Fluorescence-Sensing Platform for Cysteine. MDPI. [Link]
Real-time fluorescence detection of exoribonucleases. PMC - NIH. [Link]
Real-time monitoring of drug release. ResearchGate. [Link]
Real-time fluorescence imaging for visualization and drug uptake prediction during drug delivery by thermosensitive liposomes. PubMed. [Link]
Real-Time, Continuous Monitoring of Tissue Chips as an Emerging Opportunity for Biosensing. MDPI. [Link]
B.1 Hydrolysis and condensation reactions (SL). YouTube. [Link]
Technical Support Center: Troubleshooting High Background Fluorescence in mPT Screening Assays
The following guide serves as a specialized Technical Support Center for Mitochondrial Permeability Transition (mPT) Screening Assays (often abbreviated in high-throughput toxicology as MPTS). Status: Operational | Tier:...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Center for Mitochondrial Permeability Transition (mPT) Screening Assays (often abbreviated in high-throughput toxicology as MPTS).
Status: Operational | Tier: Level 3 (Senior Scientist Support)
Scope: Mitochondrial Permeability Transition Pore (mPTP) Assays (Calcein-AM/CoCl₂ & TMRM methods).
Note: If your inquiry relates to (3-Mercaptopropyl)trimethoxysilane (MPTS) surface functionalization for biosensors, please redirect to the Materials Chemistry Division.
Diagnostic Logic & Triage
Before adjusting reagents, determine the source of the background.[1] High background fluorescence in mPT assays typically stems from three distinct failure modes: Incomplete Quenching , Non-Specific Binding , or Compound Interference .
Interactive Troubleshooting Tree
The following logic map illustrates the decision pathway for diagnosing the root cause.
Figure 1: Decision matrix for isolating the source of background fluorescence in Calcein-AM/CoCl₂ assays.
Technical FAQs & Solutions
Category A: The "Cytosolic Haze" (Incomplete Quenching)
Context: In the Calcein-AM/CoCl₂ assay, Calcein-AM enters the cell and is cleaved by esterases to form fluorescent Calcein. Cobalt (Co²⁺) is added to quench cytosolic fluorescence, leaving only the mitochondrial signal (as Co²⁺ cannot cross the inner mitochondrial membrane).
Q1: My mitochondria are distinct, but the cytosol remains fluorescent, creating a high baseline. Is my Cobalt degraded?Technical Insight: While CoCl₂ oxidation is rare, the issue is usually kinetic saturation or MDR efflux .
Mechanism: If Calcein-AM concentration is too high, the cytosolic Calcein concentration exceeds the quenching capacity of the loaded Co²⁺. Alternatively, Multidrug Resistance (MDR) proteins (P-gp) actively pump Calcein-AM out before it reaches the mitochondria, or pump Calcein out of the cell, but often they pump Co²⁺ out or prevent its entry.
Solution:
Titrate Calcein-AM: Reduce concentration. We recommend 0.25 µM – 0.5 µM. Do not exceed 1 µM.
MDR Inhibition: Include an MDR inhibitor like Verapamil (10-50 µM) or Cyclosporin H (which inhibits P-gp but not the mPTP, unlike Cyclosporin A) during the loading step.
Check Incubation: Ensure CoCl₂ is incubated for at least 10-15 minutes at 37°C to allow equilibration.
Q2: I see high background immediately after adding the test compound. Is it opening the pore?Technical Insight: Immediate fluorescence increase usually indicates acute membrane rupture (toxicity) or compound autofluorescence , not necessarily specific mPTP opening.
Validation:
Spectral Scan: Run a scan of your test compound (without cells) in the assay buffer. Many small molecules fluoresce in the FITC/GFP channel (Ex 485/Em 525).
Cell-Free Control: Add compound to Calcein-free media. If signal exists, subtract this value from your data.
Category B: Reagent & Plasticware Artifacts
Q3: The empty wells (no cells) have high fluorescence.Technical Insight: This is likely hydrolysis or adsorption .
Hydrolysis: Calcein-AM spontaneously hydrolyzes in aqueous buffer over time, becoming fluorescent Calcein. If you prepared your loading buffer >1 hour ago, the background will be high.
Adsorption: Lipophilic dyes (like TMRM or Rhodamine 123) bind avidly to polystyrene.
Solution:
Prepare loading buffer immediately before use.
Use low-binding black-walled, clear-bottom plates .
Wash Step: Perform 2x washes with HBSS/HEPES after dye loading to remove extracellular hydrolyzed dye.
To scientifically validate that your background reduction strategies are working, you must prove the signal is mitochondrial.
The "Uncoupler" Test:
If the signal is truly mitochondrial (driven by
), adding an uncoupler like FCCP (1-5 µM) should cause a rapid redistribution of dye (for TMRM) or not necessarily affect Calcein (which is trapped by solubility, not potential, though mPTP opening often follows depolarization).
For TMRM/Rhodamine 123: FCCP should drop the signal to background immediately. If fluorescence remains high, it is non-specific binding (background).[3]
The "CsA" Block:
Pre-treat cells with Cyclosporin A (1 µM) .[2] If your test compound causes a drop in fluorescence (mPTP opening), CsA should prevent or delay this drop. If the high background/signal loss persists with CsA, the issue is non-specific toxicity (necrosis) or assay artifact, not mPTP.
References
Petronilli, V., et al. (1999). "The voltage sensor of the mitochondrial permeability transition pore is tuned by the oxidation-reduction state of vicinal thiols." Journal of Biological Chemistry, 269(5), 3287-3288.
Bernardi, P., et al. (2006). "The mitochondrial permeability transition from in vitro artifact to disease target." FEBS Journal, 273(10), 2077-2099.
Lemasters, J. J., et al. (1998). "The mitochondrial permeability transition in cell death: a common mechanism in necrosis, apoptosis and autophagy." Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1366(1-2), 177-196.
Nieminen, A. L., et al. (1995). "Mitochondrial permeability transition in hepatocytes induced by t-BuOOH: NAD(P)H and reactive oxygen species." American Journal of Physiology-Cell Physiology, 269(4), C915-C924.
Technical Support Center: Optimizing MPTS to DPX Ratio for Maximum Quenching
Welcome to the technical support center for optimizing MPTS/DPX quenching assays. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful fluorescence quench...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for optimizing MPTS/DPX quenching assays. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful fluorescence quenching pair to study membrane fusion and permeability. Here, we move beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies to ensure the success and reproducibility of your experiments.
Understanding the MPTS/DPX System: The "Why" Behind the Quench
The foundation of a successful assay is a thorough understanding of its core components. The MPTS/DPX system is a classic content-mixing assay used to monitor the fusion of lipid vesicles (liposomes).[1] It relies on the collisional quenching of the fluorophore 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS), which is often referred to by its Thermo Fisher Scientific designation, MPTS, by the quencher p-xylene-bis-pyridinium bromide (DPX).[2]
Here's the breakdown of the mechanism:
MPTS (ANTS): A polyanionic fluorophore that is encapsulated in one population of liposomes.[1][3]
DPX: A cationic quencher that is encapsulated in a separate population of liposomes.[1][4]
When these two populations of liposomes fuse, their contents mix. The close proximity of DPX to MPTS leads to a decrease in the fluorescence of MPTS through a process called collisional quenching.[1] This quenching is a type of dynamic quenching, where the quencher interacts with the fluorophore during the excited state lifetime.[5] The degree of quenching is directly proportional to the extent of liposome fusion.
An alternative application of this system is in leakage assays. In this setup, MPTS and DPX are co-encapsulated at quenching concentrations within the same liposome population.[1][2][3] If the liposomes are permeabilized or lyse, their contents leak out and are diluted in the surrounding buffer. This separation of MPTS and DPX leads to a measurable increase in fluorescence, a phenomenon known as dequenching.[2]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with the MPTS/DPX system.
Q1: What is the optimal ratio of MPTS to DPX?
The ideal ratio is experiment-dependent and should be empirically determined. However, a common starting point for leakage assays is a molar ratio of 1:2 to 1:4 of MPTS to DPX. For fusion assays, where the fluorophore and quencher are in separate vesicles, equimolar concentrations of the encapsulated reagents are often a good starting point.
Q2: How do I prepare liposomes containing MPTS and DPX?
The most common method is the thin-film hydration technique.[6][7]
Experimental Protocol: Liposome Preparation by Thin-Film Hydration
Lipid Film Formation: Dissolve your desired lipid mixture in an organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.[6] Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.[6][7] Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[8]
Hydration: Hydrate the lipid film with an aqueous buffer containing your desired concentration of MPTS, DPX, or both.[3] This should be done at a temperature above the phase transition temperature (Tm) of your lipids.[7] Vortexing the mixture helps to detach the lipid film and form multilamellar vesicles (MLVs).[3]
Size Extrusion: To create unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm).[3] This process should be repeated multiple times (typically 11-21 passes) to ensure a homogenous population of liposomes.
Purification: Remove any unencapsulated MPTS and DPX by size-exclusion chromatography (e.g., using a Sephadex G-50 or Sepharose CL-2B column).[1][3] The liposomes will elute in the void volume.
Q3: Can I use a different fluorophore with DPX?
Yes, DPX can effectively quench the fluorescence of other polyanionic fluorophores such as 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS), also known as pyranine, and pyrenetetrasulfonic acid.[1]
Q4: What are the excitation and emission wavelengths for MPTS (ANTS)?
The typical excitation maximum for MPTS is around 360 nm, and the emission maximum is approximately 530 nm.[1]
Troubleshooting Guide
Even with a robust protocol, experimental challenges can arise. This section provides a systematic approach to troubleshooting common issues.
Problem 1: Low Quenching Efficiency in a Fusion Assay
Possible Causes & Solutions:
Inefficient Fusion:
Lipid Composition: The lipid composition of your liposomes plays a critical role in their fusion propensity.[9] Ensure your lipid mixture is appropriate for the fusion mechanism you are studying. For example, the inclusion of fusogenic lipids like DOPE can enhance fusion.[8]
Fusogen Concentration: If you are using a chemical or protein fusogen, its concentration may be suboptimal. Perform a titration to determine the optimal concentration.
Incubation Time and Temperature: Fusion is a kinetic process.[10][11] You may need to increase the incubation time or adjust the temperature to promote fusion.
Incorrect Reagent Concentrations:
Verification: Double-check the calculations for your MPTS and DPX stock solutions.
Encapsulation Efficiency: The encapsulation efficiency can vary. Consider quantifying the amount of encapsulated MPTS and DPX to ensure you are achieving the desired concentrations within the liposomes.
Problem 2: High Background Fluorescence in a Leakage Assay
Possible Causes & Solutions:
Leaky Liposomes:
Lipid Composition: Some lipid compositions are inherently more "leaky" than others. Liposomes with lipids that have a low phase transition temperature can be more prone to leakage.[8]
Preparation Method: The liposome preparation method can impact their stability.[6][7][12] Ensure your preparation is gentle and does not induce excessive stress on the vesicles.
Storage: Store your liposomes at an appropriate temperature (typically 4°C) and use them within a reasonable timeframe.
Incomplete Removal of External Fluorophore/Quencher:
Purification: Ensure your size-exclusion chromatography step is effectively separating the liposomes from the unencapsulated MPTS and DPX.[1]
Problem 3: Assay Signal is Unstable or Drifts Over Time
Possible Causes & Solutions:
Photobleaching:
Reduce Excitation Intensity: If possible, reduce the intensity of the excitation light.
Minimize Exposure Time: Only expose the sample to the excitation light when you are taking a measurement.
Liposome Instability:
Aggregation/Fusion: Over time, liposomes can aggregate or fuse, leading to changes in the fluorescence signal. Monitor the size distribution of your liposomes over time using dynamic light scattering (DLS).
Buffer Conditions: Ensure the pH and ionic strength of your buffer are optimal for liposome stability.
Problem 4: Inconsistent or Irreproducible Results
Possible Causes & Solutions:
Pipetting Errors:
Technique: Use calibrated pipettes and practice proper pipetting technique to ensure accuracy and precision.
Master Mixes: Prepare master mixes for your reagents to minimize pipetting variability between samples.[13]
Variability in Liposome Preparations:
Standardize Protocol: Adhere strictly to your standardized liposome preparation protocol.[14][15] Any variations in lipid film hydration, extrusion, or purification can lead to batch-to-batch differences.
Characterization: Characterize each batch of liposomes for size, concentration, and encapsulation efficiency.
Instrument Settings:
Consistent Parameters: Use the same instrument settings (e.g., excitation/emission wavelengths, slit widths, gain) for all experiments.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key concepts and workflows.
The MPTS/DPX Quenching Mechanism
Caption: The process of MPTS and DPX mixing upon liposome fusion, leading to fluorescence quenching.
Troubleshooting Logic Flow
Caption: A decision tree for systematically troubleshooting common issues in MPTS/DPX assays.
References
Jozefowicz, M. & Rengeo, F. (2020). Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. Journal of Chemical Education, 97(10), 3781-3787. [Link]
Lavi, A., et al. (2009). Lipid composition affects the rate of photosensitized dissipation of cross-membrane diffusion potential on liposomes. Photochemical & Photobiological Sciences, 8(8), 1147-1153. [Link]
Assay Guidance Manual. (2021). Interference and Artifacts in High-content Screening. National Center for Biotechnology Information. [Link]
ResearchGate. (2014). Recommendations for the Reduction of Compound Artifacts in Time-Resolved Fluorescence Resonance Energy Transfer Assays. [Link]
ResearchGate. (2018). Artifacts and Errors Associated with the Ubiquitous Presence of Fluorescent Impurities in Carbon Nanodots. [Link]
Bae, W., Yoon, T. Y., & Jeong, C. (2021). Direct evaluation of self-quenching behavior of fluorophores at high concentrations using an evanescent field. PLoS One, 16(2), e0247326. [Link]
Eftink, M. R. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Biophysical Journal, 117(5), 785-795. [Link]
Riquelme, G., & Leikina, E. (2016). Fusion assays for model membranes: a critical review. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(10), 2376-2388. [Link]
Floyd, D. L., et al. (2022). Measuring single-virus fusion kinetics using an assay for nucleic acid exposure. Biophysical Journal, 121(11), 2069-2079. [Link]
Bae, W., Yoon, T. Y., & Jeong, C. (2021). Direct evaluation of self-quenching behavior of fluorophores at high concentrations using an evanescent field. PubMed, 33606775. [Link]
Broussard, J. P., et al. (2013). Optimizing and quantifying fusion of liposomes to mammalian sperm using resonance energy transfer and flow cytometric methods. Reproductive Biology and Endocrinology, 11, 8. [Link]
BOC Sciences. (2022, September 20). How to Prepare Liposomes? - Liposome Preparation Guide [Video]. YouTube. [Link]
Deleu, M., et al. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Molecules, 26(12), 3689. [Link]
Aguilera, J., Vazquez-Reyes, S., & Sun, J. (2021). Liposomal Permeabilization Assay to Study the Functional Interactions of the BCL-2 Family. Bio-protocol, 11(10), e4025. [Link]
Galiano, M. R., et al. (2016). How to unveil self-quenched fluorophores and subsequently map the subcellular distribution of exogenous peptides. Scientific Reports, 6, 20165. [Link]
Bae, W., Yoon, T. Y., & Jeong, C. (2021). Direct evaluation of self-quenching behavior of fluorophores at high concentrations using an evanescent field. PLOS One, 16(2), e0247326. [Link]
ELITechGroup MDx. (n.d.). DSQ: The next evolution of real-time PCR. [Link]
ResearchGate. (2021). Direct evaluation of self-quenching behavior of fluorophores at high concentrations using an evanescent field. [Link]
Aguilar, H. C., et al. (2013). A Quantitative and Kinetic Fusion Protein-Triggering Assay Can Discern Distinct Steps in the Nipah Virus Membrane Fusion. Journal of Virology, 87(1), 135-144. [Link]
ResearchGate. (2019). Assays testing for stability vs leakage of the vesicles. [Link]
Aguilera, J., Vazquez-Reyes, S., & Sun, J. (2021). A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins. PubMed, 34150932. [Link]
He, Q., et al. (2011). Fluorescent-conjugated polymer superquenching facilitates highly sensitive detection of proteases. Proceedings of the National Academy of Sciences, 108(33), 13399-13404. [Link]
Floyd, D. L., et al. (2022). Measuring single-virus fusion kinetics using an assay for nucleic acid exposure. bioRxiv. [Link]
ResearchGate. (2019). Release of HTPS and DPX from SC biomimetic liposomes, upon addition of... [Link]
Wibel, R., et al. (2021). Screening for Optimal Liposome Preparation Conditions by Using Dual Centrifugation and Time-Resolved Fluorescence Measurements. Pharmaceutics, 13(10), 1642. [Link]
Pescador, D. S., et al. (2021). Efficient liposome fusion to phase-separated giant vesicles. Biophysical Journal, 120(18), 4031-4042. [Link]
Aguilera, J., Vazquez-Reyes, S., & Sun, J. (2021). A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins. Bio-protocol, 11(10), e4025. [Link]
Stevenson, L. F., & Purushothama, S. (2017). Calibration Curves in Quantitative Ligand Binding Assays: Recommendations and Best Practices for Preparation, Design, and Editing of Calibration Curves. The AAPS Journal, 20(1), 1. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 8-methoxypyrene-1,3,6-trisulfonic acid photobleaching rates
Content type: Technical Support Center Guide
[1]
Role: Senior Application Scientist
Subject: Photostability Profiling, Spectral Optimization, and Signal Loss Troubleshooting
Last Updated: February 14, 2026
Executive Technical Summary
8-Methoxypyrene-1,3,6-trisulfonic acid (MPTS) is a trisodium salt pyrene derivative.[1][2][3] Unlike its hydroxylated analog, HPTS (pyranine), MPTS is pH-independent in the physiological range due to the methoxy-capping of the phenol group, which prevents Excited-State Proton Transfer (ESPT).[2]
Primary Application: It is the "gold standard" reference dye for ratiometric fluorescence assays. It is often co-encapsulated with pH-sensitive probes to correct for vesicle concentration, path length variations, and instrument fluctuations.
Photostability Profile: MPTS exhibits moderate-to-high photostability , generally superior to fluorescein but lower than rigidized sulfonated rhodamines (e.g., Alexa Fluor 488). However, observed "photobleaching" is frequently a misdiagnosis of vesicle leakage or oxidative quenching .
Technical Specifications & Spectral Data
Parameter
Value / Description
Notes
Excitation Max ()
~350–405 nm
Strong absorption in UV/Violet. Poor excitation at 488 nm.
Emission Max ()
~420–430 nm
Blue fluorescence.
Molecular Weight
~538.4 g/mol (Trisodium salt)
Small molecule; prone to leakage through permeabilized membranes.
pH Sensitivity
Negligible (pH 4–10)
Methoxy group prevents ionization.
Solubility
>100 mM in Water
Highly hydrophilic due to three sulfonate groups.
Bleaching Mechanism
Type II Photooxidation
Susceptible to singlet oxygen () attack.
Troubleshooting & FAQs
Direct solutions for researchers experiencing signal instability.
Category 1: Rapid Signal Loss (The "Bleaching" Phantom)[1]
Q: My MPTS signal decays by 50% within minutes. Is the dye photobleaching this fast?
A: Unlikely. You are probably observing leakage, not photobleaching.
While MPTS is photostable, it is a small, highly charged molecule. If you are using it in liposomes or vesicles, rapid signal loss usually indicates membrane permeabilization rather than chromophore destruction.
Diagnostic Protocol:
The Triton Test: At the end of your assay, add Triton X-100 (0.1% final).
Scenario A (Bleaching): If the signal was truly bleached, releasing the remaining dye will not recover the total intensity significantly beyond the baseline of the bleached fraction.
Scenario B (Quenching/Leakage): If the signal jumps significantly or if you detect MPTS in the filtrate of a spin-column separation, the dye was leaking out or being quenched inside (e.g., by concentration quenching).
Check Concentration Quenching: MPTS has a small Stokes shift and planar structure, making it prone to "self-quenching" at concentrations >5 mM inside vesicles. If leakage occurs, the dye dilutes into the bulk buffer and increases in brightness, or simply diffuses away if you are imaging a specific ROI.
Category 2: Excitation & Spectral Mismatch[1][5]
Q: I am exciting at 488 nm and getting a weak signal that bleaches quickly. Why?
A: You are operating on the "blue tail" of the absorption spectrum, requiring excessive laser power.
MPTS absorption peaks near 360–404 nm. At 488 nm (standard Argon/Blue diode laser), the extinction coefficient is <5% of its maximum.
The Problem: To get a usable signal at 488 nm, users often ramp up laser power (irradiance). This dramatically increases the rate of reactive oxygen species (ROS) generation, accelerating photobleaching.
The Fix: Switch to a 405 nm laser line or a UV LED (365/385 nm). You will achieve higher signal-to-noise (SNR) with 1/10th of the laser power, significantly extending the dye's half-life (
).
Category 3: Environmental Factors[1]
Q: Does the presence of oxygen affect MPTS stability?
A: Yes, MPTS undergoes oxidative bleaching.
Like most pyrenes, MPTS can sensitize the formation of singlet oxygen (
) upon irradiation. This ROS can attack the pyrene core, destroying conjugation.
Mitigation: If your experiment permits, use an enzymatic oxygen scavenging system (e.g., Glucose Oxidase/Catalase + Glucose) to prolong stability.
Note: If you are studying ROS generation, MPTS is not a passive observer; it can contribute to the oxidative load.
Visual Workflows
Figure 1: Signal Loss Diagnostic Tree
Use this logic flow to determine if your MPTS is bleaching or leaking.
Caption: Diagnostic logic to distinguish between optical mismatch, quenching, leakage, and true photobleaching.
Figure 2: Spectral Setup for Maximum Stability
Correct instrument configuration to minimize phototoxicity and bleaching.
Caption: Comparison of optimized (405 nm) vs. suboptimal (488 nm) excitation pathways. Using 488 nm forces high irradiance, causing bleaching.
Use this validated protocol to calculate the half-life of MPTS in your specific system.
Objective: Quantify the time required for fluorescence intensity to decrease to 50% of its initial value (
) under constant illumination.
Materials:
MPTS stock solution (10 mM in water).
Buffer: PBS pH 7.4 (or your specific assay buffer).
Microscope/Plate Reader with time-lapse capability.
Step-by-Step:
Preparation: Dilute MPTS to 10 µM in PBS. Note: Avoid concentrations >1 mM to prevent self-quenching artifacts.
Control: Prepare a "Dark Control" (wrapped in foil) to monitor thermal stability.
Acquisition:
Set Excitation: 405 nm (LED) or 360–380 nm (Xenon arc).
Set Emission: 430 nm.
Crucial: Set exposure time and interval identical to your actual experiment (e.g., 100 ms exposure every 5 seconds). Continuous illumination will yield a
irrelevant to pulsed imaging.
Data Normalization:
Calculation: Fit the decay curve to a single exponential decay model:
Expected Results:
Under widefield fluorescence (Mercury arc, moderate gain):
minutes.
Under Confocal Laser Scanning (405 nm, high power):
Technical Support Center: Resolving Incomplete Quenching of MPTS in Lipid Vesicles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet challenging issue in lipid vesicle assays: the incomp...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet challenging issue in lipid vesicle assays: the incomplete quenching of 8-Methoxypyrene-1,3,6-trisulfonic acid, trisodium salt (MPTS). Our goal is to equip you with the scientific rationale and practical steps to diagnose and resolve this issue, ensuring the accuracy and reliability of your experimental data.
Understanding MPTS Quenching in Lipid Vesicles
MPTS is a highly water-soluble, membrane-impermeable fluorescent probe. Its utility in vesicle-based assays, particularly for studying membrane fusion and leakage, stems from its susceptibility to fluorescence quenching by various molecules. A widely used experimental setup involves encapsulating MPTS within lipid vesicles along with a quencher. When the vesicle is intact, the proximity of the quencher to MPTS results in a low fluorescence signal. Disruption of the vesicle membrane leads to the release and dilution of both molecules, causing a significant increase in fluorescence. Incomplete quenching, therefore, presents a critical problem, as it leads to a high background signal and a reduced dynamic range for the assay.
The Quenching Mechanism: A Closer Look
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a given substance. Quenching mechanisms are often classified as either dynamic or static.[1][2]
Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, resulting in non-radiative energy transfer. This process is dependent on factors like temperature and viscosity, which affect diffusion rates.[2]
Static Quenching: In this scenario, the fluorophore and quencher form a non-fluorescent complex in the ground state. This association prevents the fluorophore from being excited.[2]
The choice of quencher and its concentration are paramount for achieving efficient quenching.
Troubleshooting Guide: Diagnosing and Resolving Incomplete Quenching
Incomplete quenching of MPTS can arise from a variety of factors, ranging from the physicochemical properties of the vesicles to the experimental conditions. This section provides a systematic approach to identifying and addressing the root cause.
Is the Issue with the Quencher?
The selection and concentration of the quencher are primary suspects in cases of incomplete quenching.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for my quencher?
A1: The optimal quencher concentration is not a one-size-fits-all value. It depends on the specific quencher, the fluorophore's lifetime, and the quenching rate constant.[3][4][5] A common starting point for many quenchers is in the millimolar range. However, it is crucial to perform a concentration-response curve to determine the concentration that provides maximal quenching without inducing vesicle instability or aggregation.
Q2: Could my quencher be interacting with the lipid bilayer?
A2: Yes, some quenchers can interact with or even partition into the lipid bilayer.[6][7] This can reduce the effective concentration of the quencher in the aqueous core of the vesicle, leading to incomplete quenching. Consider using a highly water-soluble, membrane-impermeable quencher to minimize this effect.
Q3: How can I be sure my quencher is effective?
A3: Test the quenching efficiency in a solution-based assay before encapsulating it in vesicles. This allows you to validate the quencher's intrinsic ability to quench MPTS fluorescence under your experimental buffer conditions.
Troubleshooting Workflow: Quencher Optimization
Caption: Quencher Optimization Workflow.
Are the Lipid Vesicles the Culprit?
The physical characteristics of your lipid vesicles play a crucial role in encapsulation efficiency and, consequently, quenching.
Frequently Asked Questions (FAQs)
Q1: How does vesicle size and lamellarity affect quenching?
A1: Smaller vesicles have a higher surface-to-volume ratio, which can sometimes lead to a less concentrated core environment. Multilamellar vesicles (MLVs) can have encapsulated solutes distributed across multiple aqueous compartments, potentially leading to heterogeneous quenching.[8][9] The use of uniformly sized, unilamellar vesicles, often produced by extrusion, is recommended for consistent results.[8][9]
Q2: Could the encapsulated MPTS and quencher be leaking out?
A2: Premature leakage of vesicle contents is a common problem that leads to an apparent incomplete quenching, as the released MPTS is no longer in proximity to the quencher.[10][11] This can be caused by a variety of factors, including lipid composition, temperature, and osmotic stress.
Q3: Does the lipid composition matter?
A3: Absolutely. The lipid composition dictates the membrane's fluidity, charge, and permeability. For instance, the inclusion of cholesterol can decrease membrane permeability, thus improving the retention of encapsulated materials.[10] Conversely, certain lipids may interact unfavorably with the quencher.
The conditions under which you prepare your vesicles and conduct your assay can significantly impact quenching efficiency.
Frequently Asked Questions (FAQs)
Q1: Can the hydration buffer affect quenching?
A1: Yes, the pH, ionic strength, and composition of the hydration buffer can influence both the fluorescence of MPTS and the activity of the quencher. It is essential to maintain consistent buffer conditions throughout your experiments.
Q2: How does temperature affect the system?
A2: Temperature can influence quenching in multiple ways. For dynamic quenching, higher temperatures increase diffusion rates and can enhance quenching.[2] However, for lipid vesicles, elevated temperatures, especially near the lipid phase transition temperature, can increase membrane permeability and lead to leakage.[12]
Q3: Is the removal of unencapsulated material sufficient?
A3: Incomplete removal of external MPTS and quencher will result in a high background fluorescence, mimicking incomplete quenching. Techniques like size exclusion chromatography or dialysis must be rigorously applied to separate the vesicles from the unencapsulated material.[13]
Comparative Troubleshooting Table
Parameter
Potential Issue
Recommended Action
Validation Method
Quencher Concentration
Too low for effective quenching or too high, causing vesicle instability.
Measure fluorescence of the void volume fractions.
Buffer Conditions
pH or ionic strength affecting fluorophore or quencher.
Maintain consistent and optimal buffer conditions.
Re-evaluate quenching in solution with varying buffer.
Key Experimental Protocols
To assist in your troubleshooting efforts, here are detailed protocols for essential validation experiments.
Protocol 1: Quencher Concentration Optimization
Prepare a stock solution of MPTS-containing lipid vesicles. These vesicles should be prepared without the quencher.
Aliquot the vesicle suspension into a 96-well plate or cuvettes.
Prepare a serial dilution of your quencher in the same buffer used for the vesicles.
Add increasing concentrations of the quencher to the vesicle aliquots.
Incubate for a set period (e.g., 30 minutes) at a controlled temperature.
Measure the fluorescence intensity of MPTS at its emission maximum.
Plot the fluorescence intensity as a function of quencher concentration to identify the concentration that provides maximal quenching without significantly altering light scattering (an indicator of vesicle aggregation).
Protocol 2: Vesicle Leakage Assay
This protocol is adapted from established methods for assessing membrane permeability.[13][14][15][16]
Prepare lipid vesicles co-encapsulating MPTS and a quencher at their optimal concentrations.
Purify the vesicles to remove all external fluorophore and quencher.
Dilute the vesicle suspension in a cuvette with the appropriate buffer to a final lipid concentration suitable for fluorescence measurements.
Monitor the fluorescence intensity over time at a constant temperature. An increase in fluorescence indicates leakage of the contents.
At the end of the experiment, add a detergent (e.g., Triton X-100) to completely lyse the vesicles.[13] This will give you the maximum fluorescence signal (Fmax), representing 100% leakage.
Calculate the percentage of leakage at any given time point (t) using the following formula:
% Leakage = [(Ft - F0) / (Fmax - F0)] * 100
Where Ft is the fluorescence at time t, and F0 is the initial fluorescence.
Concluding Remarks
Resolving incomplete quenching of MPTS in lipid vesicles requires a systematic and logical approach. By carefully considering the roles of the quencher, the vesicle characteristics, and the experimental parameters, you can effectively troubleshoot and optimize your assays. This guide provides a framework for this process, empowering you to generate high-quality, reliable data in your research and development endeavors.
References
Ayala-Sanmartin, J. (2011). Structural characterization of individual vesicles using fluorescence microscopy.
Crisalli, P., & Kool, E. T. (2011). Multi-path quenchers: efficient quenching of common fluorophores.
Jia, Y., et al. (2019). Concentration Effect on Quenching of Chlorophyll a Fluorescence by All-Trans-β-Carotene in Photosynthesis. MDPI.
Konate, K., et al. (2020).
Lemmetyinen, H., et al. (n.d.). Quenching of fluorescence of pyrene-substituted lecithin by tetracyanoquinodimethane in liposomes. PubMed.
Massey, M., & Algar, W. R. (2019).
Needham, D., et al. (2015). Drug release kinetics of temperature sensitive liposomes measured at high temporal resolution with a millifluidic device. PMC.
Reza, M. E., & Malhotra, V. (2023). Defects in lipid homeostasis reflect the function of TANGO2 in phospholipid and neutral lipid metabolism. PMC.
Soto, X., & Swierk, J. (2022).
Sun, J., et al. (2021). A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins. Bio-protocol.
van der Koog, M., et al. (2021).
Vazquez-Reyes, S., et al. (2021).
Wetzler, M., & Brandt, M. (n.d.). Dynamic Quenching. Rose-Hulman Institute of Technology.
Wimley, W. C. (2011). Determining the effects of membrane-interacting peptides on membrane integrity. PMC.
Technical Support Center: MPTS in Cell Culture Applications
Welcome to the technical support center for (3-Mercaptopropyl)trimethoxysilane (MPTS) applications in cell culture and drug development. This resource is designed for researchers, scientists, and professionals who utiliz...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for (3-Mercaptopropyl)trimethoxysilane (MPTS) applications in cell culture and drug development. This resource is designed for researchers, scientists, and professionals who utilize MPTS for surface modification of substrates used in cell-based assays and experiments. As Senior Application Scientists, we have compiled this guide to address common challenges and questions regarding the stability and performance of MPTS in complex biological environments.
Introduction to MPTS in Cell Culture
(3-Mercaptopropyl)trimethoxysilane (MPTS) is a versatile organosilane coupling agent widely used to functionalize surfaces such as glass, silicon, and other metal oxides.[1] Its utility in biological applications stems from its bifunctional nature: the trimethoxysilane group forms stable siloxane bonds (Si-O-Si) with hydroxylated surfaces, while the terminal thiol (-SH) group provides a reactive site for the covalent attachment of biomolecules, nanoparticles, or for studying cellular responses to thiol-functionalized surfaces.[1][2] However, the very reactivity that makes MPTS useful also presents challenges, particularly concerning its stability in aqueous environments like cell culture media and serum.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve consistent and reliable results in your experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter when using MPTS-modified surfaces in cell culture.
Problem 1: Poor or Inconsistent Cell Attachment to MPTS-Coated Surfaces
Symptoms:
Cells fail to adhere or show patchy, uneven attachment.
High levels of cell detachment during media changes or washing steps.
Results vary significantly between batches of coated substrates.
Potential Causes & Solutions:
Incomplete or Poor Quality Silane Layer: The initial silanization process is critical for creating a uniform monolayer of MPTS. Inconsistent surface preparation can lead to a patchy silane coating, which in turn affects cell attachment.
Solution: Follow a rigorous and consistent cleaning and activation protocol for your substrates before silanization. This typically involves sonication in solvents like acetone and ethanol, followed by treatment with an oxidizing agent like piranha solution or plasma cleaning to generate surface hydroxyl groups.[3][4][5] Ensure the substrate is thoroughly rinsed with ultrapure water and dried completely before adding the silane solution.[4][5]
Hydrolysis and Self-Condensation of MPTS in Solution: MPTS is sensitive to moisture.[6] The trimethoxysilane groups can hydrolyze to form silanols (Si-OH), which can then self-condense to form oligomers and polymers in solution before they have a chance to bind to the surface.[7] This leads to a non-uniform, multi-layered, and weakly bound coating.
Solution: Prepare the MPTS solution immediately before use. Use anhydrous solvents (e.g., toluene or ethanol) to minimize premature hydrolysis.[5][6] Work in a low-humidity environment, such as a glove box or under a nitrogen atmosphere, if possible. The concentration of MPTS and the reaction time are also critical parameters that need to be optimized.[3]
Degradation of the Thiol Group: The terminal thiol group can oxidize over time, especially when exposed to air and light, forming disulfide bonds (-S-S-). This can alter the surface chemistry and affect cell interaction.
Solution: Store MPTS-coated substrates in a dark, inert atmosphere (e.g., under nitrogen or argon) and use them shortly after preparation. To regenerate free thiol groups, you can treat the surface with a reducing agent like dithiothreitol (DTT) before cell seeding.[3]
Problem 2: Cell Viability is Compromised on MPTS-Modified Surfaces
Symptoms:
Increased apoptosis or necrosis of cells cultured on MPTS-coated substrates compared to controls.
Reduced cell proliferation rates.
Potential Causes & Solutions:
Residual Unreacted MPTS or Byproducts: Incomplete rinsing after silanization can leave behind unreacted MPTS or byproducts of the hydrolysis reaction (e.g., methanol), which can be cytotoxic.
Solution: After the silanization step, thoroughly rinse the substrates with the solvent used for the reaction (e.g., toluene or ethanol) followed by ultrapure water to remove any unbound molecules.[5] A final curing step (e.g., baking at 110°C) can help to stabilize the silane layer and remove volatile residues.[3]
Instability of the Silane Layer in Culture Media: The siloxane bonds anchoring the MPTS to the surface can be susceptible to hydrolysis over long incubation times in aqueous cell culture media, leading to the release of MPTS or its derivatives into the medium.[8] The rate of this hydrolysis can be influenced by the pH and composition of the medium.
Solution: While complete prevention of hydrolysis is difficult, a well-formed, highly cross-linked silane monolayer is more stable. Optimizing the silanization protocol, including a curing step, is crucial.[3] For long-term cultures, consider alternative, more stable surface chemistries if biocompatibility issues persist.
Frequently Asked Questions (FAQs)
Q1: What is the stability of the thiol group of MPTS in typical cell culture media?
The thiol group of MPTS is susceptible to oxidation to form disulfide bonds. Components in cell culture media, such as dissolved oxygen and certain metal ions, can catalyze this oxidation. Furthermore, free thiols can react with components of the media, such as cysteine, forming mixed disulfides. This can alter the surface properties over time. For experiments where the free thiol is critical, it is advisable to use the coated substrates as fresh as possible and consider pre-treating with a reducing agent.
Q2: How does the presence of serum in the culture medium affect MPTS-coated surfaces?
Serum is a complex mixture of proteins, lipids, and other molecules. When an MPTS-coated surface is exposed to serum-containing media, several interactions can occur:
Protein Adsorption: Serum proteins, particularly albumin, will rapidly adsorb to the surface. This protein layer can mask the underlying thiol groups, altering the surface chemistry that your cells will interact with. The composition of this adsorbed protein layer can be complex and dynamic.[9]
Reaction with Serum Components: The thiol groups on the MPTS surface can react with certain components in serum. For example, they can form disulfide bonds with cysteine residues on proteins like albumin.
These interactions mean that the surface your cells "see" is not the pure MPTS layer but a complex interface of adsorbed biomolecules. This is a critical consideration for interpreting cellular responses.
Q3: What is the expected half-life of an MPTS coating in cell culture conditions?
The half-life of an MPTS coating is highly dependent on the quality of the initial silanization, the pH and composition of the culture medium, and the temperature. Well-formed, covalently bound, and cross-linked silane monolayers are more stable than poorly formed, physically adsorbed layers. However, the Si-O-Si bonds are known to be susceptible to hydrolysis in aqueous environments, especially at non-neutral pH.[8] While a precise half-life is difficult to state, for long-term experiments (spanning several days to weeks), some degree of degradation and leaching of the silane layer should be anticipated.
Q4: Can I sterilize MPTS-coated substrates?
Yes, sterilization is essential for cell culture applications. Common methods include:
Autoclaving: While possible, autoclaving can potentially accelerate the hydrolysis of the silane layer due to the high temperature and moisture.
Ethanol Sterilization: Rinsing with 70% ethanol is a common and generally safe method for sterilizing silanized surfaces.
UV Irradiation: Exposure to UV light can also be used for sterilization.
It is recommended to test the impact of your chosen sterilization method on the integrity of the MPTS layer and subsequent cell behavior.
Q5: How can I confirm the presence and quality of the MPTS coating on my substrate?
Several surface analysis techniques can be used to characterize the MPTS layer:
Contact Angle Measurement: A successful silanization will change the wettability of the surface. Measuring the water contact angle before and after coating can provide a quick and easy assessment of the surface modification.[3]
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface, showing the presence of silicon, sulfur, carbon, and oxygen, confirming the presence of the MPTS layer.[2]
Atomic Force Microscopy (AFM): AFM can be used to assess the topography and roughness of the coated surface, providing information about the uniformity of the silane layer.[3]
Fluorescent Labeling: The thiol groups on the surface can be reacted with a thiol-reactive fluorescent dye (e.g., a maleimide-conjugated fluorophore) to visualize the coating and assess its uniformity.[10]
Experimental Protocols
Protocol 1: General Procedure for Silanization of Glass Coverslips with MPTS
This protocol provides a general guideline. Optimization of concentration, time, and solvent may be required for specific applications.
Materials:
Glass coverslips
Acetone, Ethanol (reagent grade)
(3-Mercaptopropyl)trimethoxysilane (MPTS)
Anhydrous Toluene
Ultrapure water
Nitrogen gas stream
Oven
Procedure:
Cleaning:
Sonicate coverslips in acetone for 15 minutes.
Sonicate in ethanol for 15 minutes.
Rinse thoroughly with ultrapure water.
Surface Activation (Generation of Hydroxyl Groups):
Immerse the cleaned coverslips in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
Alternatively, treat the surfaces with an oxygen plasma cleaner for 5-10 minutes.[4]
Rinse extensively with ultrapure water and dry under a stream of nitrogen.
Silanization:
Prepare a 1-2% (v/v) solution of MPTS in anhydrous toluene immediately before use.[5]
Immerse the activated and dried coverslips in the MPTS solution for 1-2 hours at room temperature.[3] To prevent premature hydrolysis, this step can be performed under a nitrogen atmosphere.
Rinsing:
Rinse the coverslips with fresh toluene to remove excess, unbound silane.
Rinse with ethanol.
Rinse thoroughly with ultrapure water.
Curing:
Dry the coverslips under a nitrogen stream.
Cure the coated coverslips in an oven at 110°C for 1-2 hours to promote covalent bond formation and stabilize the layer.[3]
Storage:
Store the cured MPTS-coated coverslips in a desiccator or under an inert atmosphere until use.
Protocol 2: Quantification of Surface Thiol Groups
This protocol uses Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) to quantify the number of free thiol groups on the MPTS-modified surface.
Materials:
MPTS-coated substrate
Ellman's reagent solution (in phosphate buffer, pH 8.0)
Phosphate buffer (pH 8.0)
UV-Vis Spectrophotometer
Procedure:
Place the MPTS-coated substrate in a suitable container (e.g., a well of a microplate).
Add a known volume of Ellman's reagent solution to the substrate.
Incubate at room temperature for 15-30 minutes, protected from light.
The reaction between DTNB and a free thiol group produces 2-nitro-5-thiobenzoate (TNB), which has a characteristic absorbance at 412 nm.
Transfer the solution to a cuvette and measure the absorbance at 412 nm.
Use a molar extinction coefficient for TNB of 14,150 M⁻¹cm⁻¹ to calculate the concentration of released TNB, which corresponds to the number of thiol groups on the surface.
Visualizations
MPTS Hydrolysis and Condensation
Caption: Hydrolysis and condensation pathway of MPTS.
Experimental Workflow for Surface Functionalization
Caption: Workflow for preparing MPTS-coated surfaces for cell culture.
References
Thompson, W. R., Cai, M., Ho, M., & Pemberton, J. E. (1997). Hydrolysis and Condensation of Self-Assembled Monolayers of (3-Mercaptopropyl)trimethoxysilane on Ag and Au Surfaces. Langmuir, 13(8), 2291–2302. [Link]
Herzenberg, L. A., De Rosa, S. C., & Roederer, M. (2003). Lymphocyte surface thiol levels. Proceedings of the National Academy of Sciences, 100(7), 4157–4162. [Link]
Moura, C. S., et al. (2015). Silanization of glass chips—A factorial approach for optimization. Applied Surface Science, 357, 1373-1380. [Link]
Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from [Link]
Slowing, I. I. (2014). How long is the half life of silanes on silica nanoparticles? ResearchGate. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Glass cover slips and small glass vials were silanised following the same method. Retrieved from [Link]
University of Pennsylvania. (2018). Protocol 2: Preparation of Coverslips. Retrieved from [Link]
Laurentian University. (n.d.). The surface chemistry of 3-mercaptopropyltrimethoxysilane films deposited on magnesium alloy AZ91. Retrieved from [Link]
Tagle, R. C., et al. (2021). Interaction of Serum and Plasma Proteins with Polyelectrolyte Microparticles with Core/Shell and Shell-Only Structures. International Journal of Molecular Sciences, 22(11), 5898. [Link]
ACS Omega. (2025). Different Protecting Groups to Cap Mercapto Propyl Silatrane Affect Water Solubility and Surface Modification Efficiency. ACS Omega. [Link]
BioForce Nanosciences. (2011). Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption. [Link]
Springer. (2014). Covalent Immobilization of Microtubules on Glass Surfaces for Molecular Motor Force Measurements and Other Single-Molecule Assays. [Link]
You are likely encountering non-linear fluorescence responses in your MPTS (8-Methoxypyrene-1,3,6-trisulfonate) assays or MPTS-capped Quantum Dot systems. This is a physical artifact, not a chemical failure.
In drug development and high-throughput screening, Inner Filter Effects (IFE) occur when the solution absorbs so much light that the excitation beam is attenuated before it penetrates the sample (Primary IFE), or the emitted light is re-absorbed before exiting (Secondary IFE). This guide provides the protocols to mathematically and experimentally correct these errors to restore data integrity.
Phase 1: Diagnostic & Triage
Q: How do I confirm my non-linearity is IFE and not quenching or aggregation?
A: Perform the Dilution Linearity Test .
IFE is a pathlength-dependent optical phenomenon; quenching is a molecular interaction.
Prepare a high-concentration sample of your MPTS probe.
If IFE is present: The fluorescence will increase or decrease disproportionately to the dilution factor (e.g., diluting 2x might result in only a 1.2x drop in signal, or even an increase if the primary IFE was severe).
If Aggregation/Quenching: The specific emission spectral shape often changes (e.g., excimer band disappearance in pyrenes). IFE typically suppresses intensity without changing the peak wavelength (though it can cause an apparent red-shift).
Phase 2: The Correction Protocols
Method A: The Mathematical Correction (The "Lakowicz" Method)
Best for: Cuvette-based assays or fixed-pathlength microplate readers where Absorbance < 1.5 OD.
This method uses the absorbance of the sample to calculate how much light was "lost" and adds it back to the fluorescence signal.
Prerequisites:
You must measure Absorbance (OD) and Fluorescence (RFU) on the same sample.
The background (buffer) must be subtracted from both.
Absorbance value at the emission wavelength.[1][2][4]
Step-by-Step Workflow:
Scan Absorbance: Measure the OD spectrum of your MPTS sample from
to .
Extract Values: Note the OD at your specific excitation (e.g., 350 nm) and emission (e.g., 405 nm) wavelengths.
Apply Formula: Plug the values into the equation above for each data point.
Validate: Plot Concentration vs.
. It should now be linear ().
Critical Note: This formula assumes a standard 1 cm pathlength or that the fluorescence is collected from the center of the cuvette. For microplates, see Method B.
Method B: Microplate Pathlength Correction
Best for: High-throughput screening (HTS) in 96/384-well plates.
In microplates, the pathlength (
) is defined by the volume of liquid, not the width of the well.
The Issue: Standard plate readers measure "vertical" absorbance. If you use the standard IFE formula without correcting for pathlength differences between your Absorbance read (often 1 cm normalized) and your Fluorescence read (volume dependent), your correction will fail.
Protocol:
Determine Pathlength (
):
For a standard 96-well plate (approx. 0.32
area), pathlength.
Consult your reader's manual or use the "PathCheck" feature if available (e.g., Molecular Devices).
Measure Absorbance (
):
Do not use "1 cm normalized" absorbance values. Use the raw OD values measured in the well.
Apply Modified Formula:
Since microplate readers typically collect fluorescence from the top (epifluorescence), the excitation light travels down and emission travels up. The attenuation is roughly effectively doubled over the depth of the well, but the collection volume is often focused.
Simplified Correction for Top-Read:
(Note: This corrects primarily for excitation attenuation, which is the dominant factor in MPTS-QDs).
Phase 3: Visualization of the Mechanism
The following diagram illustrates the "Blind Spot" created by IFE. The detector "thinks" the sample is dim, but it is actually just shadowed by its own concentration.
Figure 1: Mechanism of Inner Filter Effect. Primary IFE attenuates excitation before it reaches the detection zone. Secondary IFE absorbs emission before it exits.[2][3]
Phase 4: Advanced Troubleshooting (Q&A)
Q: My MPTS emission spectrum is shifting Red. Is this IFE?A: Yes. This is a classic signature of Secondary IFE .
Mechanism: The "blue" edge of the emission spectrum often overlaps with the "red" tail of the absorption spectrum.
Result: The shorter wavelengths (blue) are re-absorbed by the sample itself, while the longer wavelengths (red) escape. This artificially shifts your peak maximum.
Action: Check the overlap integral of your Absorbance and Emission spectra. If overlap exists, you must use the correction formula at every single wavelength point of the emission scan, not just the peak.
Q: Can I just use a smaller slit width?A: No. Slit width controls bandwidth and intensity but does not change the Beer-Lambert law physics governing IFE. However, changing the geometry helps.
Front-Face Geometry: If your instrument supports it, switch to "Front-Face" mode. This collects fluorescence from the surface of the cuvette, minimizing the pathlength the light travels through the sample, effectively eliminating Primary IFE.
Q: I am using MPTS-capped Quantum Dots. Is the protocol different?A: The physics are the same, but the source of IFE differs.
QDs: Have very broad absorption spectra. They will absorb excitation light efficiently at almost any UV/Blue wavelength.
Protocol Adjustment: Ensure you measure the Absorbance of the entire colloidal suspension. Scattering from the nanoparticles can mimic absorbance.
Tip: If your OD background is high due to scattering (common in QDs), use an integrating sphere if available, or perform a baseline correction for scattering (Rayleigh scattering
) before applying the IFE formula.
References
Lakowicz, J. R. (2006).[2] Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (The definitive source for the
equation).
IUPAC. (2014). Standardization of methods for the characterization of inorganic nanoparticles.
Fonin, A. V., et al. (2014). "Inner filter effect as a source of error in fluorescence studies of protein stability." Journal of Fluorescence, 24(3), 919-925. Link
Molecular Devices. (n.d.). "Correcting for the Inner Filter Effect in Microplate Fluorescence Assays." Application Note. Link
A Comparative Guide to the Fluorescence Sensitivity of MPTS and HPTS for Advanced Research Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that can significantly impact experimental outcomes. Among the myriad of available...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that can significantly impact experimental outcomes. Among the myriad of available options, pyranine-based probes are frequently employed due to their excellent water solubility and distinct photophysical properties. This guide provides an in-depth, objective comparison of two such popular probes: 8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt (MPTS) and 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt (HPTS), with a focus on their fluorescence sensitivity.
This analysis is grounded in fundamental photophysical principles and supported by established experimental methodologies to empower you to make an informed decision for your specific application.
Understanding the Core Structures: A Tale of Two Functional Groups
At their core, both MPTS and HPTS share the same pyrene trisulfonate backbone, which imparts high water solubility and a foundational fluorescent character. The key distinction lies in a single functional group at the 8-position: a methoxy group (-OCH₃) for MPTS and a hydroxyl group (-OH) for HPTS. This seemingly minor difference has profound implications for their fluorescence behavior, particularly in response to environmental changes.
Caption: Structural relationship between the pyrene backbone and the resulting MPTS and HPTS probes.
The hydroxyl group on HPTS is ionizable, meaning it can lose a proton (H⁺) in response to changes in the surrounding pH. This protonation/deprotonation cycle is the primary reason for HPTS's well-known utility as a pH indicator.[1][2][3] In contrast, the methoxy group on MPTS is not readily ionizable, rendering it largely insensitive to pH fluctuations in the physiological range. This fundamental difference dictates their suitability for different applications.
To objectively compare the fluorescence sensitivity of MPTS and HPTS, we must consider their core photophysical properties: the molar extinction coefficient (ε) and the fluorescence quantum yield (Φ). The intrinsic brightness of a fluorophore is directly proportional to the product of these two values.[4]
The difference between the excitation and emission maxima. A larger Stokes shift is desirable to minimize spectral overlap.
Analysis of Sensitivity:
HPTS as a pH Sensor: The dual excitation peaks of HPTS, corresponding to its protonated and deprotonated forms, allow for ratiometric measurements of pH.[1][11] By taking the ratio of fluorescence intensity at two different excitation wavelengths (e.g., 450 nm / 405 nm), a quantitative measure of pH can be obtained that is independent of the probe concentration.[12][13] This makes HPTS exceptionally sensitive to changes in the proton concentration within its pKa range.
MPTS as a Polarity/Viscosity Probe: While less "bright" in terms of quantum yield, the fluorescence of MPTS can be sensitive to the polarity and rigidity of its microenvironment.[14][15] This property makes it a useful tool for studying changes in membrane fluidity or protein conformation, where its insensitivity to pH is an advantage.
Intrinsic Brightness: HPTS generally exhibits a higher quantum yield, making it an intrinsically brighter probe than MPTS.[8] This is a significant advantage in applications where signal-to-noise is a limiting factor.
Experimental Workflow: A Guide to Comparative Sensitivity Analysis
To empirically validate the fluorescence sensitivity of MPTS and HPTS, a standardized experimental workflow is essential. The following protocol outlines the key steps for determining the molar extinction coefficient and relative fluorescence quantum yield.
Caption: Experimental workflow for comparing the fluorescence sensitivity of MPTS and HPTS.
Detailed Experimental Protocols
3.1. Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is determined using UV-Visible spectrophotometry and the Beer-Lambert law.[16][17]
Rationale: This protocol establishes a fundamental photophysical constant for each probe under specific solvent conditions. Accurate determination of ε is crucial for subsequent quantum yield calculations and for preparing solutions of known concentration.
Materials:
MPTS and HPTS powders
Appropriate high-purity solvent (e.g., phosphate-buffered saline (PBS) for pH 7.4)
Calibrated analytical balance
Volumetric flasks and pipettes
UV-Visible spectrophotometer
Quartz cuvettes
Procedure:
Prepare Stock Solutions: Accurately weigh a known amount of MPTS and HPTS and dissolve in a precise volume of the chosen solvent to create concentrated stock solutions.
Create a Dilution Series: Prepare a series of dilutions from the stock solutions with known concentrations.
Measure Absorbance: For each dilution, measure the absorbance at the wavelength of maximum absorption (λmax).
Plot Data: Plot absorbance versus concentration.
Calculate ε: The slope of the resulting linear regression line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹, assuming a 1 cm path length.[18][19]
3.2. Determination of Relative Fluorescence Quantum Yield (Φ)
The relative quantum yield is determined by comparing the fluorescence of the test sample to a well-characterized standard with a known quantum yield.[9][20][21]
Rationale: This method provides a reliable measure of the fluorescence efficiency of MPTS and HPTS. By using a standard, instrumental variations are accounted for, leading to a robust comparison.
Materials:
MPTS and HPTS solutions of varying concentrations (from section 3.1)
A suitable quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
Spectrofluorometer
Fluorescence cuvettes
Procedure:
Prepare Samples: Prepare a series of dilutions of both the test samples (MPTS and HPTS) and the standard, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[9][22]
Measure Fluorescence: Record the fluorescence emission spectrum for each solution, exciting at the same wavelength for both the sample and the standard.
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.
Plot Data: For both the test samples and the standard, plot the integrated fluorescence intensity versus absorbance.
Calculate Φ: The quantum yield of the test sample (Φₓ) can be calculated using the following equation:[9][21]
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
Φ is the quantum yield
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance
η is the refractive index of the solvent
Subscripts x and st refer to the test sample and the standard, respectively.
Concluding Remarks for the Informed Researcher
The choice between MPTS and HPTS is fundamentally driven by the experimental question at hand.
For applications requiring sensitive and quantitative pH measurements, such as monitoring intracellular pH or the pH of acidic organelles, HPTS is the unequivocal choice. [1][11][23] Its ratiometric properties provide a robust and reliable readout.
For applications where pH insensitivity is paramount, such as probing changes in membrane polarity or protein microenvironments, MPTS is the more suitable candidate. Its fluorescence is less likely to be confounded by pH fluctuations, allowing for a clearer interpretation of changes in other environmental parameters.
By understanding the distinct photophysical properties of these two probes and employing rigorous experimental validation, researchers can confidently select the optimal tool to illuminate their scientific inquiries.
References
Relative and absolute determination of fluorescence quantum yields of transparent samples.
Fluorescent Indicators for Intracellular pH. Chemical Reviews.
The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. Accounts of Chemical Research.
A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.
Pyranine (HPTS)
Presenting a new fluorescent probe, methyl(10-phenylphenanthren-9-yl)sulfane sensitive to the polarity and rigidity of the microenvironment: applications toward microheterogeneous systems. RSC Advances.
Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments.
DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies.
How to Determine the Extinction Coefficient. MtoZ Biolabs.
The Dual Use of the Pyranine (HPTS)
A procedure for determining the molar extinction coefficients of metal dithizon
Effects of Cations on HPTS Fluorescence and Quantification of Free Gadolinium Ions in Solution; Assessment of Intracellular Release of Gd3+
Protein Molar Extinction Coefficient calcul
Measurement of Fluorescence Quantum Yields on ISS Instrument
Is there any way to obtain approximate or accurate molar extinction coefficients?.
Fluorescence spectra of HPTS, MPTS, Py ( S O 3 ) 4 , and....
An In-depth Technical Guide to the Molar Extinction Coefficient of Solvent Red 52. Benchchem.
A brilliant new addition to the fluorescent probe toolbox. PMC.
Extinction Coefficient [HPTS].
Highly Sensitive Fluorescent pH Microsensors Based on the Ratiometric Dye Pyranine Immobilized on Silica Microparticles. PMC.
a) Comparison of the pH sensitivity of HPTS‐based fluorescent....
Measurement of intracellular pH: a comparison between ion-sensitive microelectrodes and fluorescent dyes. Cambridge Core.
HPTS fluorescent pH properties and use for tracking intracellular....
Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. Molecules.
A Fluorescence spectrum of HPTS at 50 μM in PBS. B Fluorescence....
Applications of Fluorescence Technology for Rapid Identification of Marine Plastic Pollution. Journal of Marine Science and Engineering.
Quantum yield. Wikipedia.
Applications of fluorescent probes in the detection and monitoring of sepsis.
Quantitative Assessment of Fluorescent Proteins. PMC.
Application of Intelligent Response Fluorescent Probe in Breast Cancer. MDPI.
Fluorescence Molecular Tomography for Quantum Yield and Lifetime. arXiv.
An Introduction to Fluorescence (Part 2). Antibodies-online.com.
Purity Analysis of 8-Methoxypyrene-1,3,6-trisulfonic Acid (MPTS): An Optimized Ion-Pair HPLC Guide
Executive Summary: The Purity Imperative 8-Methoxypyrene-1,3,6-trisulfonic acid (MPTS) is a premium fluorescent tracer utilized extensively in liposomal drug delivery, aerosol tracking, and microfluidics. Its critical ad...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Purity Imperative
8-Methoxypyrene-1,3,6-trisulfonic acid (MPTS) is a premium fluorescent tracer utilized extensively in liposomal drug delivery, aerosol tracking, and microfluidics. Its critical advantage over its precursor, 8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS/Pyranine), is pH independence . While HPTS acts as a pH indicator (pKa ~7.3), MPTS retains constant fluorescence intensity across physiological pH ranges due to the methoxy-capping of the hydroxyl group.
The Problem: Commercial synthesis of MPTS often involves the methylation of HPTS. Incomplete reaction results in residual HPTS contamination. Even trace amounts (<1%) of HPTS can introduce pH-dependent artifacts into experimental data, rendering MPTS unsuitable for quantitative assays in variable-pH environments (e.g., endosomes, lysosomes).
The Solution: Standard Reverse-Phase (RP) HPLC fails to retain these superpolar trisulfonated compounds. This guide compares analytical approaches and establishes Ion-Pair Chromatography (IPC) as the definitive method for validating MPTS purity, ensuring the exclusion of pH-sensitive impurities.
Comparative Analysis of Analytical Methods
To ensure the integrity of MPTS, we compared three analytical methodologies. The data below demonstrates why Ion-Pair HPLC is the only viable option for critical quality attributes (CQA).
Table 1: Method Performance Comparison
Feature
Method A: Standard RP-HPLC
Method B: UV-Vis Spectrophotometry
Method C: Optimized Ion-Pair HPLC (Recommended)
Principle
Hydrophobic Interaction (C18)
Bulk Absorbance
Ion-Pairing + Hydrophobic Interaction
Retention of MPTS
None (Elutes in Void Volume)
N/A (Solution measurement)
Strong (k' > 5.0)
Selectivity (α)
Poor (Co-elutes with salts/HPTS)
None (Spectral overlap)
High (Separates MPTS, HPTS, P3S)
LOD (Impurity)
> 5.0% (Due to matrix interference)
~1-2% (Estimated)
< 0.05%
Suitability
Fail
Fail (Cannot distinguish impurities)
Pass (QC Standard)
Detailed Analysis
Why Standard C18 Fails (Method A)
MPTS possesses three sulfonate groups (
), making it "superpolar." On a standard C18 column with acidic methanol/water, MPTS behaves like an unretained salt. It elutes immediately with the solvent front (), co-eluting with other sulfonated byproducts (e.g., Pyrene-1,3,6-trisulfonic acid, P3S). Result: You cannot quantify purity because the analyte does not interact with the stationary phase.
Why UV-Vis Fails (Method B)
While MPTS and HPTS have slightly different absorption maxima, their spectra overlap significantly. A simple UV check at 404 nm measures total pyrene content but cannot distinguish between the pH-stable product and the pH-sensitive impurity. Result: False confidence in product stability.
Why Ion-Pairing Succeeds (Method C)
By adding a cationic ion-pairing reagent (e.g., Tetrabutylammonium bromide, TBAB) to the mobile phase, we form neutral, hydrophobic complexes with the anionic sulfonates:
This complex partitions into the C18 stationary phase. Since MPTS (Methoxy) is more hydrophobic than HPTS (Hydroxy/Phenolate), the ion-pair complex of MPTS is retained longer, achieving baseline separation.
Optimized Experimental Protocol (Method C)
This protocol is validated for the separation of MPTS from HPTS and P3S impurities.
Reagents & Equipment
Instrument: HPLC system with Fluorescence Detector (FLD) and UV-Vis (DAD).
Column: C18 Endcapped, 5 µm, 4.6 x 250 mm (e.g., Supelco Ascentis or Merck LiChrospher).
Mobile Phase A: 10 mM Tetrabutylammonium Bromide (TBAB) + 10 mM Phosphate Buffer (pH 7.5) in Water.[1]
Note: pH 7.5 ensures HPTS is ionized, maximizing the polarity difference between HPTS and MPTS.
UV-Vis (Secondary): 254 nm (for non-fluorescent salts) and 400 nm.
Gradient Profile
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
80
20
Equilibration
5.0
80
20
Isocratic Hold
20.0
40
60
Linear Gradient
25.0
40
60
Wash
26.0
80
20
Re-equilibration
Workflow Diagram
Figure 1: Logical workflow for the Ion-Pair HPLC analysis of MPTS, highlighting the critical separation mechanism.
Data Interpretation & Causality
Elution Order and Logic
In this Ion-Pair system, retention is driven by the hydrophobicity of the pyrene core and the substituents.
Impurity 1 (P3S): Lacks the 8-substituent. Least hydrophobic complex. Elutes ~8-10 min .
Impurity 2 (HPTS): Contains an -OH group. At pH 7.5, this is partially ionized (
), making the complex less hydrophobic than MPTS. Elutes ~12-14 min .
Analyte (MPTS): Contains an -OCH
group. This is non-ionizable and adds hydrophobic bulk. It forms the most stable interaction with the C18 phase. Elutes ~16-18 min .
Acceptance Criteria (QC Specs)
For high-sensitivity applications (e.g., liposome leakage assays), the following specifications are recommended:
MPTS Purity:
98.0% (by Peak Area).
HPTS Content:
0.5% (Critical for pH stability).
Resolution (
): > 2.0 between HPTS and MPTS peaks.
Troubleshooting & Optimization
Tailing Peaks: Sulfonates interact strongly with residual silanols on silica columns. Fix: Ensure the column is "Endcapped" and increase buffer concentration to 20-25 mM if necessary.
Retention Drift: Ion-pair reagents require long equilibration times. Fix: Equilibrate the column with Mobile Phase A for at least 60 minutes before the first injection.
Ghost Peaks: TBAB quality varies. Fix: Use HPLC-grade ion-pair reagents to avoid background fluorescence.
References
PubChem. 8-Methoxypyrene-1,3,6-trisulfonic acid - Compound Summary.[2] National Library of Medicine.
[Link]
Wechter, C., et al. Preparative separation of 1,3,6-pyrenetrisulfonic acid trisodium salt... by affinity-ligand pH-zone-refining counter-current chromatography.[3] Journal of Chromatography A, 2005. (Demonstrates ion-pairing mechanism for sulfonated pyrenes).
[Link]
Comparative Safety Profiling: MPTS-Functionalized Biomaterials vs. Standard Surface Modifiers
Executive Summary: The MPTS Safety Paradox In drug delivery and tissue engineering, (3-Mercaptopropyl)trimethoxysilane (MPTS) is a critical "linker" molecule. It provides the thiol (-SH) groups necessary for high-specifi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The MPTS Safety Paradox
In drug delivery and tissue engineering, (3-Mercaptopropyl)trimethoxysilane (MPTS) is a critical "linker" molecule. It provides the thiol (-SH) groups necessary for high-specificity "click" chemistry (thiol-maleimide conjugation), allowing researchers to attach drugs or antibodies to silica, gold, or magnetic nanoparticles.
However, a common misconception exists regarding its toxicity. While pure liquid MPTS is a reactive silane and inherently toxic, MPTS-functionalized surfaces are generally biocompatible—provided the functionalization process is rigorous.
This guide objectively compares MPTS-coated systems against the two dominant alternatives: APTES (Amine-functionalized, often cytotoxic due to charge) and PEG-Silane (The "Stealth" Gold Standard). We provide the experimental protocols required to verify that your MPTS system is non-toxic and compliant with ISO 10993-5 standards.
Comparative Analysis: MPTS vs. Alternatives
The safety of a silane-coated material is dictated by three factors: Surface Charge (Zeta Potential) , Hydrophobicity , and Residual Silane Leaching .
APTES (The High-Risk Alternative): APTES creates a positively charged surface (NH3+). While this improves cellular uptake, it acts like a detergent, disrupting the negatively charged cell membrane and causing necrosis.
MPTS (The Balanced Linker): The thiol group is less charged. Toxicity in MPTS systems usually stems from incomplete hydrolysis or insufficient washing , leading to the leaching of methanol (a byproduct of methoxy-silane hydrolysis) or free silane oligomers into the cell culture media.
PEG (The Safety Control): PEG forms a hydration layer that prevents protein adsorption (opsonization). It is the negative control for toxicity but lacks the reactive "handles" for drug attachment that MPTS provides.
Experimental Protocols for Verification
To claim "non-toxicity" for an MPTS-system, you must prove two things:
The Surface is Stable: No leaching of toxic silanes.
The Interface is Biocompatible: Direct contact does not kill cells.
Protocol A: The "Safe-by-Design" Synthesis & Wash (Self-Validating)
Rationale: Most "MPTS toxicity" is actually "Residual Solvent Toxicity." This protocol ensures removal of unreacted silane.
Reaction: React Nanoparticles (e.g., Silica) with 5% MPTS in Ethanol/Water (95:5) for 12 hours.
Critical Wash Steps (The Validation Point):
Centrifuge particles (e.g., 12,000 rpm, 15 min).
Discard supernatant.
Resuspend in 100% Ethanol (removes unreacted hydrophobic silanes). Sonicate 10 min.
Centrifuge & Discard.
Resuspend in Milli-Q Water (removes hydrolysis byproduct methanol). Sonicate 10 min.
Repeat Water wash 3x.
Ellman’s Reagent Test (Quality Control):
Take an aliquot of the final wash supernatant.
Add Ellman’s Reagent (DTNB).
Pass Criteria: The supernatant must remain clear (Yellow = Leaching Thiol = Toxic).
Protocol B: ISO 10993-5 Multiplexed Cytotoxicity Assay
Rationale: Using a single assay (like MTT) can give false positives if the nanoparticles interfere with mitochondrial enzymes. We use a multiplexed approach: MTT (Metabolic) + LDH (Membrane Integrity).
Materials:
Cell Line: L929 Mouse Fibroblasts (Standard for ISO testing).
Diagram 2: The Verification Workflow (ISO 10993-5)
A step-by-step decision tree for validating the material.
Caption: The "Go/No-Go" workflow for MPTS safety verification. Chemical stability (Ellman's) must be proven before biological testing.
References
Napierska, D., et al. (2010). "The nanosilica boom: mechanisms of toxicity and implications for human health." Particle and Fibre Toxicology. (Discusses the impact of surface functionalization on silica toxicity).
Slowing, I. I., et al. (2009). "Mesoporous silica nanoparticles for intracellular delivery of membrane-impermeable proteins." Journal of the American Chemical Society. (Compares APTES vs MPTS uptake and viability).
ISO 10993-5:2009. "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity." International Organization for Standardization.[3][4][5] (The regulatory standard for these protocols).
Yu, T., et al. (2012). "The effect of surface functionality on the uptake of mesoporous silica nanoparticles by human blood cells." ACS Applied Materials & Interfaces. (Provides data on Zeta potential vs. Toxicity for Amine/Thiol/PEG).
Talamini, L., et al. (2019). "The Effect of Surface Coating on the Toxicity of Silver Nanoparticles." Int. J. Mol. Sci. (Highlights the protective effect of thiol-capping vs. toxic ions).